gamma-Terpineol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLDGQZIVUQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060416 | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
586-81-2 | |
| Record name | γ-Terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Terpineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TERPINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 - 70 °C | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
gamma-Terpineol natural occurrence in Cinnamomum
An In-depth Technical Guide to the Natural Occurrence and Analysis of γ-Terpineol in the Genus Cinnamomum
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the monoterpenoid alcohol, γ-terpineol (gamma-terpineol), in the Cinnamomum genus. It details the biosynthetic pathways leading to its formation, summarizes the available quantitative data, and provides in-depth experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers investigating the chemical composition of Cinnamomum essential oils and for professionals in drug development exploring the potential of specific terpenoids.
Biosynthesis of γ-Terpineol
Terpenoids, including the monoterpenoid γ-terpineol, are a vast class of secondary metabolites synthesized in plants. The fundamental building blocks for all terpenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In higher plants, two distinct pathways produce these precursors in different cellular compartments.[2]
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[3][4]
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway synthesizes the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).[2][5]
As γ-terpineol is a monoterpenoid, its biosynthesis originates from the MEP pathway. This pathway begins with the condensation of pyruvate and D-glyceraldehyde-3-phosphate (GAP).[1] Through a series of enzymatic reactions, IPP and DMAPP are formed. The enzyme geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to yield geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.[1] Finally, a specific monoterpene synthase (TPS) acts upon GPP, catalyzing a complex cyclization reaction to form γ-terpineol.
Natural Occurrence of γ-Terpineol in Cinnamomum
A review of scientific literature focusing on the chemical composition of essential oils from various Cinnamomum species reveals that γ-terpineol is not a commonly reported or abundant constituent. While its isomer, α-terpineol, is frequently identified, γ-terpineol is often absent or present in trace amounts that fall below the limit of quantification.
The following table summarizes the findings from comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of several Cinnamomum species.
| Cinnamomum Species | Plant Part Analyzed | Finding on γ-Terpineol | Reference |
| C. verum | Bark | 0 ppm | [6] |
| C. verum | Bark | Not Reported | [5] |
| C. burmannii | Bark & Leaves | "Terpineol" reported (isomer not specified) | [3] |
| C. cassia | Bark | Not Reported | [7] |
| C. longepaniculatum | Leaves | Not Reported (α-terpineol was found) | [8] |
| C. zeylanicum | Bark | Not Reported | [9] |
This table indicates that while the essential oils of Cinnamomum are extensively studied, γ-terpineol is rarely identified as a component.
Experimental Protocols
The extraction and identification of terpenoids from Cinnamomum species involve two primary stages: the extraction of the volatile essential oil from the plant matrix and the subsequent analytical separation and identification of its chemical constituents.
Extraction of Essential Oil
Hydrodistillation and steam distillation are the most prevalent methods for extracting essential oils from Cinnamomum bark, leaves, and twigs.[10] These methods are effective for isolating volatile compounds without the use of organic solvents.
Generalized Protocol for Hydrodistillation:
-
Sample Preparation: Collect fresh or shade-dried plant material (e.g., bark). Grind the material into a coarse powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Place a precisely weighed amount of the powdered plant material (e.g., 50 g) into a large round-bottom flask.
-
Distillation: Add distilled water to the flask, ensuring the plant material is fully submerged (a common solid-to-liquid ratio is 1:10 w/v).
-
Heating: Heat the flask using a heating mantle. The mixture is brought to a boil, and the resulting steam, carrying the volatile essential oils, rises. The distillation process is typically carried out for 3-4 hours at a controlled temperature (e.g., 100°C).
-
Condensation: The steam-oil vapor mixture passes into a condenser, where it cools and liquefies.
-
Separation: The condensed liquid collects in the separator of the Clevenger apparatus. As the essential oil is generally immiscible with and less dense than water, it forms a distinct layer on top, which can be physically separated.
-
Drying and Storage: Collect the oil and treat it with a small amount of anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard technique for separating and identifying the individual volatile components within an essential oil.
Generalized Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the extracted essential oil in an appropriate volatile solvent (e.g., hexane or dichloromethane) to a concentration suitable for injection (e.g., 1% v/v).
-
Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample. A split injection mode (e.g., 30:1 split ratio) is often used to prevent column overloading.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium at 1.0 mL/min) through a long, thin capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm film). The column is housed in an oven that follows a precise temperature program. A typical program might be:
-
Initial temperature: 40-50°C, hold for 5 minutes.
-
Ramp 1: Increase to 260°C at a rate of 3°C/minute.
-
Hold 1: Maintain 260°C for 10 minutes.
-
Ramp 2: Increase to 280°C at a rate of 10°C/minute, hold for 2 minutes.
-
-
Mass Spectrometry Detection: As individual compounds elute from the column, they enter the mass spectrometer.
-
Ionization: Molecules are bombarded with electrons (Electron Ionization at 70 eV), causing them to fragment into charged ions.
-
Mass Analysis: A quadrupole mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum for each compound.
-
-
Compound Identification: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to reference spectra in a database (e.g., NIST, Wiley) to confirm the compound's identity. The relative percentage of each compound is calculated based on the peak area relative to the total area of all peaks in the chromatogram.
References
- 1. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. crbb-journal.com [crbb-journal.com]
- 3. Pharmaceutical applications and phytochemical profile of Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. florajournal.com [florajournal.com]
- 5. Discrimination of four Cinnamomum species by proximate, antioxidant, and chemical profiling: towards quality assessment and authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Cinnamomum verum (Lauraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 7. Chemical Components of Essential Oils of Cinnamomum cassia Presl. in Different Growth Year | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Essential Oil Composition of Bark of Cinnamomum zeylanicum [agris.fao.org]
- 10. mdpi.com [mdpi.com]
The Biosynthesis of γ-Terpineol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-terpineol (γ-terpineol) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, contributing to their characteristic aroma.[1][2] Beyond its olfactory properties, γ-terpineol exhibits a range of biological activities, making it a molecule of interest for the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the biosynthesis of γ-terpineol in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used to study this pathway.
The Biosynthetic Pathway of γ-Terpineol
The biosynthesis of γ-terpineol, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4][5] In plants, the MEP pathway is the primary source of precursors for monoterpene biosynthesis.[5]
The key steps in the biosynthesis of γ-terpineol are as follows:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[6] This reaction is a rate-limiting step in monoterpene biosynthesis.[5]
-
Cyclization of GPP: GPP is then converted to γ-terpineol by a specific monoterpene synthase, likely a γ-terpineol synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates. The process begins with the ionization of GPP, releasing the diphosphate group and forming the geranyl cation.[6]
-
Formation of the Terpinyl Cation: The geranyl cation undergoes isomerization and cyclization to form the α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes.[1]
-
Hydration to γ-Terpineol: The α-terpinyl cation is then captured by a water molecule, leading to the formation of γ-terpineol. The precise stereochemistry of the final product is determined by the specific terpene synthase enzyme.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Cop2 (mutant 17H2) | Farnesyl Diphosphate (FPP) | - | - | 0.62 x 103 | [7] |
| Cop2 (wild-type) | Farnesyl Diphosphate (FPP) | - | - | 0.58 x 103 | [7] |
Note: The data presented is for a sesquiterpene synthase acting on FPP. While the general catalytic mechanism is similar to monoterpene synthases acting on GPP, direct extrapolation of these kinetic values to a γ-terpineol synthase should be done with caution. Further enzymatic characterization of a dedicated γ-terpineol synthase is required to determine its specific kinetic parameters.
Experimental Protocols
Heterologous Expression and Purification of γ-Terpineol Synthase
This protocol describes the general workflow for producing and purifying a recombinant γ-terpineol synthase for in vitro characterization.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce γ-terpineol. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification and Cloning: The full-length open reading frame of the putative γ-terpineol synthase gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as a pET vector containing a His-tag for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA). The column is washed, and the His-tagged protein is eluted. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for γ-Terpineol Synthase
This protocol outlines the steps for determining the enzymatic activity and product profile of the purified γ-terpineol synthase.
Reaction Mixture:
| Component | Final Concentration |
| HEPES buffer (pH 7.0) | 50 mM |
| MgCl2 | 10 mM |
| Dithiothreitol (DTT) | 5 mM |
| Geranyl diphosphate (GPP) | 10-100 µM |
| Purified Enzyme | 1-5 µg |
| Total Volume | 500 µL |
Procedure:
-
The reaction components are combined in a glass vial.
-
The reaction is initiated by the addition of the purified enzyme.
-
The vial is immediately sealed, and an overlay of an organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., isobutylbenzene) is added to trap the volatile products.
-
The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours).
-
The reaction is stopped by vigorous vortexing to extract the products into the organic layer.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Products are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed relative to the internal standard.
Regulation of γ-Terpineol Biosynthesis
The biosynthesis of γ-terpineol is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and modulation by signaling pathways in response to developmental and environmental cues.
Transcriptional Regulation
The expression of terpene synthase genes, including the putative γ-terpineol synthase, is often regulated by various transcription factor families, such as AP2/ERF, WRKY, and bHLH.[5] These transcription factors can bind to specific cis-acting elements in the promoter regions of the target genes, thereby activating or repressing their transcription.[5]
Signaling Pathways
Phytohormones play a crucial role in regulating terpene biosynthesis as part of the plant's defense response against herbivores and pathogens. Jasmonic acid (JA) and salicylic acid (SA) are two key signaling molecules involved in this process.[8][9]
-
Jasmonic Acid (JA) Signaling: Wounding or herbivore attack triggers the biosynthesis of JA. The active form, JA-isoleucine, binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of terpene synthase genes.[10]
-
Salicylic Acid (SA) Signaling: Pathogen infection often leads to the accumulation of SA. SA signaling, mediated by NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), can also influence the expression of defense-related genes, including terpene synthases.[8][11]
Conclusion
The biosynthesis of γ-terpineol in plants is a complex process involving multiple enzymatic steps and intricate regulatory networks. While the general pathway from primary metabolites to the final product is well-understood, further research is needed to isolate and characterize the specific γ-terpineol synthase(s) from various plant species. A deeper understanding of the kinetic properties of these enzymes and the signaling pathways that control their expression will be crucial for metabolic engineering efforts aimed at enhancing the production of this valuable monoterpenoid for pharmaceutical and industrial applications.
References
- 1. Buy this compound | 586-81-2 [smolecule.com]
- 2. This compound | C10H18O | CID 11467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia | Semantic Scholar [semanticscholar.org]
- 11. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]
The Discovery and Isolation of γ-Terpineol from Pine Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol, is a significant constituent of pine oil and contributes to its characteristic aroma. While often present in smaller quantities compared to its isomer, α-terpineol, γ-terpineol possesses unique physicochemical and potential biological properties that make it a compound of interest for various applications, including fragrance, flavoring, and potentially pharmaceuticals. This technical guide provides an in-depth overview of the historical discovery of terpenes, detailed methodologies for the isolation and purification of γ-terpineol from pine oil, and an exploration of its potential biological significance.
Historical Perspective: The Dawn of Terpene Chemistry
The study of terpenes, the vast class of organic compounds to which γ-terpineol belongs, has its roots in the 19th century with the pioneering work of German chemist Otto Wallach.[1] Wallach's systematic investigation into the components of essential oils, including pine oil, laid the foundation for modern terpene chemistry.[1] He was the first to identify and name "terpene" and conducted extensive studies on pinene, a major component of turpentine.[1] Although the specific discovery of γ-terpineol is not as well-documented as that of α-pinene or α-terpineol, its identification emerged from the continued fractional distillation and analysis of pine oil and other essential oils throughout the late 19th and early 20th centuries.
Initially, the isolation of individual terpene isomers was a formidable challenge due to their similar boiling points and chemical properties. Early methods relied heavily on fractional distillation, a process that separates components of a liquid mixture based on differences in their boiling points. However, achieving high purity for less abundant isomers like γ-terpineol was often difficult. The advent of chromatographic techniques in the 20th century revolutionized the separation of these closely related compounds, enabling the isolation of highly pure γ-terpineol and facilitating the detailed study of its properties.
Physicochemical and Spectroscopic Data of γ-Terpineol
Accurate characterization of γ-terpineol is crucial for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of γ-Terpineol
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Floral, lilac-like |
| Melting Point | 68-70 °C |
| Boiling Point | 218-220 °C |
| Density | 0.935 g/cm³ at 20 °C |
| CAS Number | 586-81-2 |
Table 2: Spectroscopic Data for γ-Terpineol
| Spectroscopic Technique | Key Features and Values |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 154Major Fragments: m/z 136, 121, 93, 81, 68, 59 |
| ¹H-NMR (Proton NMR) | δ (ppm): 1.21 (s, 6H, 2x CH₃), 1.65 (s, 3H, CH₃), 1.4-2.2 (m, 9H, ring protons), 4.72 (br s, 1H, =CH) |
| ¹³C-NMR (Carbon NMR) | δ (ppm): 23.5 (CH₃), 24.1 (2x CH₃), 26.4 (CH₂), 31.0 (CH₂), 34.9 (CH), 44.9 (CH₂), 72.8 (C-OH), 120.5 (=CH), 132.1 (C=) |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3380 (O-H stretch, broad), 2965 (C-H stretch), 1645 (C=C stretch), 1130 (C-O stretch) |
Experimental Protocols for the Isolation and Purification of γ-Terpineol from Pine Oil
The isolation of γ-terpineol from pine oil involves a multi-step process to separate it from other terpenes and terpenoids, particularly its isomers. The following protocols provide a detailed methodology for laboratory-scale isolation and purification.
Fractional Distillation of Pine Oil
Objective: To enrich the terpineol fraction from crude pine oil.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) to enhance separation efficiency. Use a heating mantle with a magnetic stirrer for uniform heating.
-
Sample Preparation: Place 500 mL of crude pine oil into a 1 L round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Heat the pine oil gently.
-
Collect the initial fraction, which primarily contains lower-boiling point monoterpenes like α-pinene and limonene (typically boiling below 180 °C).
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the fraction boiling between 210 °C and 225 °C, which will be enriched in terpineol isomers.
-
-
Analysis: Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of α-, β-, and γ-terpineol.
Column Chromatography for Isomer Separation
Objective: To separate γ-terpineol from other terpineol isomers in the enriched fraction.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pack a glass chromatography column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the terpineol-enriched fraction (from step 3.1) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient might be:
-
100% n-hexane
-
98:2 n-hexane:ethyl acetate
-
95:5 n-hexane:ethyl acetate
-
90:10 n-hexane:ethyl acetate
-
-
The less polar isomers will elute first. γ-Terpineol, being slightly more polar than some other isomers, will elute at a specific solvent polarity.
-
-
Fraction Collection and Analysis: Collect small fractions (e.g., 10-15 mL) and analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure γ-terpineol.
-
Solvent Removal: Combine the pure γ-terpineol fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.
Preparative Gas Chromatography (Prep-GC) for High-Purity Isolation
Objective: To obtain highly pure γ-terpineol for analytical and biological studies.
Methodology:
-
Instrument and Column: Utilize a preparative gas chromatograph equipped with a packed or wide-bore capillary column suitable for terpene separation (e.g., a column with a polyethylene glycol or modified cyclodextrin stationary phase).
-
Operating Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a high flow rate suitable for the column dimensions.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation of the terpineol isomers.
-
Detector: A non-destructive detector, or a setup that splits the effluent between a detector and a collection port.
-
-
Injection and Collection:
-
Inject a small volume of the partially purified terpineol fraction.
-
Monitor the chromatogram in real-time.
-
As the peak corresponding to γ-terpineol elutes, divert the flow to a cooled collection trap to condense the compound.
-
-
Purity Analysis: Analyze the collected γ-terpineol by analytical GC-MS to confirm its purity.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for γ-Terpineol Isolation
Caption: Isolation and purification workflow for γ-terpineol from pine oil.
Putative Anti-Inflammatory Signaling Pathway of Terpineol Isomers
While the specific signaling pathways of γ-terpineol are still under active investigation, studies on its close isomer, α-terpineol, suggest a potential mechanism of action in modulating inflammatory responses. The following diagram illustrates a hypothesized pathway based on the known anti-inflammatory effects of α-terpineol, which likely shares a similar mechanism with γ-terpineol due to structural similarities.
References
physicochemical properties of gamma-terpineol
An In-depth Technical Guide to the Physicochemical Properties of gamma-Terpineol
Introduction
This compound (γ-terpineol) is a naturally occurring monoterpene alcohol and an isomer of terpineol.[1][2] It is a constituent of the essential oils of various plants, including pine and carrot oils.[3] As a p-menthane monoterpenoid, its molecular structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at one position, and an isopropylidene group at another.[4] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The quantitative are summarized in the table below for clear reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 | g/mol |
| Boiling Point | 218 - 219 | °C at 760 mmHg |
| Melting Point | 68 - 70 | °C |
| Density | 0.928 - 0.941 | g/cm³ at 20-25°C |
| Refractive Index | 1.4800 - 1.4850 | at 20°C |
| Flash Point | 87 - 95 | °C |
| Water Solubility | ~2847 | mg/L at 20°C |
| LogP (Octanol-Water Partition Coefficient) | 2.613 | (Predicted) |
| Appearance | Colorless or white prismatic crystals | - |
| Odor | Lilac, Pine | - |
[Sources: 1, 2, 4, 5, 6, 8]
Experimental Protocols
Detailed methodologies for determining key are outlined below. These protocols are standard laboratory procedures applicable to liquid and low-melting-point solid organic compounds.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[5]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[5]
-
Sample Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The thermometer bulb should be fully immersed in the sample.[5]
-
Capillary Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]
-
Assembly: Clamp the entire assembly (thermometer and test tube) so that it is immersed in the oil within the Thiele tube. The heat-circulating side arm of the Thiele tube should not be directly heated.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube allows for the convection of the oil, ensuring uniform heating.[5]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Equilibrium: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[5]
-
Verification: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain multiple readings.
Determination of Density (Pycnometer or Volumetric Method)
Density is the mass of a substance per unit volume (d = m/V).[6] Since this compound is a solid at room temperature, its density is determined in its liquid (molten) state at a specified temperature (e.g., 25°C).
Apparatus:
-
Electronic balance (accurate to ±0.001 g)
-
Graduated cylinder or Pycnometer (a specialized flask for precise volume measurement)[7][8]
-
Water bath for temperature control
-
Thermometer
Procedure:
-
Mass of Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer on an electronic balance.[9]
-
Sample Addition: Gently melt the this compound sample. Carefully transfer a known volume (e.g., 10 mL) of the molten liquid into the tared graduated cylinder.[7] If using a pycnometer, fill it completely.
-
Temperature Control: Place the container with the sample in a water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate. Ensure the volume is read accurately at this temperature.
-
Mass of Sample: Measure and record the combined mass of the container and the liquid sample.[9]
-
Calculation:
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is temperature-dependent.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft lens tissue
-
Solvent (e.g., ethanol or isopropanol) for cleaning
Procedure:
-
Calibration & Temperature Control: Turn on the refractometer and the light source. Connect the constant temperature water circulator to the prisms and set it to 20°C. Allow the instrument to stabilize.
-
Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent. Allow the solvent to evaporate completely.
-
Sample Application: Place 2-3 drops of the liquid this compound sample onto the surface of the lower prism.[10]
-
Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If necessary, adjust the dispersion correction knob to eliminate any color fringe and sharpen the boundary line.[10]
-
Reading: Align the boundary line precisely with the crosshairs in the eyepiece.
-
Record Value: Read the refractive index value from the instrument's scale. Record both the refractive index and the temperature at which the measurement was taken.
-
Cleaning: After the measurement, open the prisms and clean the sample off thoroughly using a soft tissue and solvent.
Diagrammatic Workflow
The following diagram illustrates a generalized experimental workflow for determining the density of a liquid compound like molten this compound.
Caption: Workflow for Liquid Density Determination.
References
- 1. Terpineol - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 2. Terpineol - Wikipedia [en.wikipedia.org]
- 3. This compound | 586-81-2 | Benchchem [benchchem.com]
- 4. Buy this compound | 586-81-2 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Spectroscopic Profile of γ-Terpineol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate analysis and comparison. Detailed experimental protocols are also provided to aid in the replication of these findings.
Spectroscopic Data of γ-Terpineol
The following tables summarize the key spectroscopic data for γ-terpineol, essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.17 | Singlet | Methyl Group (CH₃) |
| 1.20 | Singlet | Methyl Group (CH₃) |
| 2.77 | Broad Singlet | Hydroxyl Proton (OH) |
Note: Complex multiplet patterns corresponding to the cyclohexane ring protons are also observed.[1]
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
Due to the variability in reported values depending on the solvent and experimental conditions, a representative set of predicted ¹³C NMR chemical shifts is provided below. Researchers should consult specialized databases for experimentally derived values under specific conditions.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| 20.5 | CH₃ |
| 20.6 | CH₃ |
| 27.5 | CH₃ |
| 31.0 | CH₂ |
| 35.0 | CH₂ |
| 41.0 | CH₂ |
| 72.5 | C-OH (Quaternary) |
| 120.0 | =C (Olefinic) |
| 131.0 | =C (Olefinic) |
| 149.0 | =C (Quaternary) |
Infrared (IR) Spectroscopy
The IR spectrum of γ-terpineol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3417 (broad) | O-H Stretching | Hydroxyl (Alcohol) |
| 2963, 2922 | C-H Stretching | Alkane |
| 1159 | C-O Stretching | Tertiary Alcohol |
[1]
Mass Spectrometry (MS)
The mass spectrum of γ-terpineol provides valuable information about its molecular weight and fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 154 | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ (Loss of a methyl group) |
| 136 | [M - H₂O]⁺ (Loss of water) |
| 121 | |
| 93 |
[1]
Experimental Protocols
The following sections detail generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring the NMR spectrum of a terpene like γ-terpineol is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified γ-terpineol sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
For a solid sample like γ-terpineol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method:
-
Sample Preparation : Place a small amount of the solid γ-terpineol sample directly onto the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like γ-terpineol.
-
Sample Preparation : Dissolve a small amount of the γ-terpineol sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation : Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for terpene separation.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
-
Data Analysis : Identify γ-terpineol based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as γ-terpineol.
Caption: Spectroscopic Analysis Workflow for γ-Terpineol.
References
The Solubility Profile of Gamma-Terpineol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of gamma-terpineol, a naturally occurring monoterpenoid alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, fragrance development, and as a precursor in chemical synthesis. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates key concepts and workflows.
Core Concept: Solubility of this compound
This compound (γ-terpineol) is a structural isomer of terpineol, sharing the molecular formula C₁₀H₁₈O. Its structure, featuring a hydroxyl group and a p-menthane skeleton, dictates its solubility behavior. As a moderately lipophilic molecule, this compound exhibits limited solubility in water but is readily soluble in a range of organic solvents. One source indicates its water solubility to be approximately 2.847 grams per liter at 20°C[1]. Its solubility in organic solvents is generally high, with some sources describing it as fully miscible with ethanol and propylene glycol[2].
Data Presentation: Solubility of this compound in Select Organic Solvents
Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative information. It is important to note that "soluble" or "miscible" indicates a high degree of solubility, though the exact limits have not been formally documented in the sources reviewed.
| Organic Solvent | Chemical Formula | Polarity (Qualitative) | Reported Solubility of this compound | Temperature (°C) | Citation(s) |
| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible | Not Specified | [1][2] |
| 70% Ethanol (aq) | C₂H₅OH / H₂O | Polar Protic | 1 part terpineol in 2 parts solvent (by volume) | Not Specified | [1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Not Specified | [1] |
| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | [1] |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble / Miscible | Not Specified | [1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (Implied) | Not Specified | |
| Hexane | C₆H₁₄ | Nonpolar | Soluble (Implied for terpenoids) | Not Specified |
Note: The solubility of terpineol isomers is often reported collectively. The data for 70% Ethanol refers to "terpineol" without specifying the isomer.
Experimental Protocols: Determination of Thermodynamic (Equilibrium) Solubility
The most reliable method for determining the true solubility of a solid compound in a solvent is the isothermal shake-flask method. This technique establishes the equilibrium between the dissolved and undissolved solute, providing the thermodynamic solubility.
Principle
A surplus of the solid solute (this compound) is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Materials and Equipment
-
Solute: High-purity this compound (solid, crystalline form recommended)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))
-
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
A Technical Guide to the Natural Sources, Distribution, and Analysis of Terpineol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpineols are a group of naturally occurring monoterpene tertiary alcohols that are isomeric, with the chemical formula C10H18O.[1] They are significant components of the essential oils of many plants and are widely recognized for their pleasant aromas, particularly α-terpineol, which has a characteristic lilac-like scent.[2][3] The most common and commercially important isomers found in nature are α-terpineol and terpinen-4-ol, while β-, γ-, and δ-terpineol are less abundant.[4][5] Due to their distinct aromatic properties and a wide range of reported biological activities—including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects—terpineols are of great interest in the pharmaceutical, cosmetic, and flavor industries.[4][6][7] This guide provides an in-depth overview of the natural sources, quantitative distribution, biosynthesis, and common experimental protocols for the extraction and analysis of terpineol isomers.
Natural Sources and Distribution of Terpineol Isomers
Terpineol isomers are widely distributed throughout the plant kingdom, having been isolated from sources such as pine oil, cajuput oil, and petitgrain oil.[1][2] They are primary constituents of the essential oils extracted from various flowers, herbs, and spices.[4] Alpha-terpineol is the most prevalent isomer, often being the major constituent in a mixture of isomers.[2][4]
Key natural sources include:
-
α-Terpineol: This is the most abundant isomer, found in high concentrations in the essential oils of plants like Marjoram (Origanum majorana), clary sage (Salvia sclarea), and in significant amounts in pine oil, lavender oil, and orange leaf oil.[3][8] It is also a key aroma compound in lapsang souchong tea, where it originates from the pine smoke used in the drying process.[2]
-
β-Terpineol & γ-Terpineol: These isomers are structurally similar, differing only in the position of the double bond, and are not found as frequently in nature.[2][4]
-
δ-Terpineol: This isomer is also relatively rare but has been identified in the essential oil of oregano.[4][9]
-
Terpinen-4-ol: Alongside α-terpineol, this is one of the most common isomers. It is a major component of tea tree oil (Melaleuca alternifolia) and is recognized for its potent antimicrobial properties.[4][10]
Quantitative Distribution of Terpineol Isomers
The concentration of terpineol isomers can vary significantly based on the plant species, geographical origin, climate, season, and the specific part of the plant used for extraction (e.g., leaves, flowers, roots).[9] The following table summarizes quantitative data from various studies.
| Plant Species (Scientific Name) | Plant Part | Isomer | Concentration / Content | Reference |
| Origanum majorana (Marjoram) | - | α-Terpineol | 73% (w/w) of essential oil | [8] |
| Pinus pinaster | - | α-Terpineol | 67.3% (w/w) of essential oil | [8] |
| Salvia sclarea (Clary Sage) | - | α-Terpineol | 47.4% (w/w) of essential oil | [8] |
| Elettaria cardamomum (Cardamom) | Seeds | α-Terpineol | ~45% of essential oil | [11] |
| Thymus caespititius | - | α-Terpineol | 32.1% (w/w) of essential oil | [8] |
| Narcissus poeticus | - | α-Terpineol | 23.7% (w/w) of absolute | [8] |
| Trembleya parviflora | - | α-Terpineol | 16.5% (w/w) of essential oil | [8] |
| Hedychium coronarium | Leaf | α-Terpineol | 8.6% of essential oil | [12] |
| Hedychium ellipticum | Leaf | α-Terpineol | 5.1% of essential oil | [12] |
| Hedychium stenopetalum | Root | α-Terpineol | 3.7% of essential oil | [12] |
| Lonicera japonica (Honeysuckle) | Flowers (fresh) | α-Terpineol | 81 µg/kg | [12] |
| Lonicera japonica (Honeysuckle) | Flowers (24h open) | α-Terpineol | 102 µg/kg | [12] |
| Vitis vinifera (Grapevine) | Berries | α-Terpineol | Varies by cultivar | [13] |
Biosynthesis of Terpineol Isomers
Terpineols, like all monoterpenes, are synthesized in plants through the terpenoid biosynthesis pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[14][15]
For monoterpene synthesis, one molecule of DMAPP condenses with one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP).[14] The final step is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, α-terpineol synthase (α-TPS) facilitates the conversion of GPP into α-terpineol. This process involves the enzymatic removal of the pyrophosphate group to form a transient terpinyl carbocation, which is then hydrolyzed to yield α-terpineol.[2][13]
Experimental Methodologies
The extraction and analysis of terpineol isomers from natural sources involve a multi-step process. The general workflow includes extraction of the essential oil from the plant matrix, followed by chromatographic separation and quantification of the individual isomers.
Extraction Protocols
As volatile compounds, terpineols are typically co-extracted with other components of essential oils. Hydrodistillation is the most common method.
Protocol: Steam Distillation
-
Preparation: Fresh or dried plant material (e.g., leaves, flowers) is loaded into a still or a flask. The material should be placed on a perforated grid to prevent direct contact with boiling water, which can lead to hydrolysis of some compounds.[16]
-
Distillation: Steam, generated from an external boiler, is passed through the plant material. The steam ruptures the plant's oil glands and volatilizes the essential oils.
-
Condensation: The mixture of steam and volatile oil vapor is passed through a condenser, which cools the vapor back into a liquid state.
-
Separation: The resulting liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask). As the oil is generally immiscible with and less dense than water, it forms a distinct layer on top and can be physically separated.
-
Drying and Storage: The collected essential oil is dried over an anhydrous agent like sodium sulfate to remove residual water and then stored in a sealed, dark vial, often under refrigeration, to prevent degradation.
Analytical and Quantification Protocols
Gas chromatography is the premier technique for separating and quantifying the volatile isomers of terpineol.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable organic solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for precise quantification.
-
Instrumentation: A GC-MS system equipped with a capillary column is used. A common column choice is a non-polar or medium-polarity fused silica capillary column (e.g., OV-1 or DB-5), typically 30 m in length.[17]
-
GC Separation:
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.
-
Carrier Gas: An inert gas (e.g., Helium or Hydrogen) flows through the column, carrying the sample components.
-
Temperature Program: A temperature gradient is applied to the column oven to separate the compounds based on their boiling points and affinity for the column's stationary phase. A typical program might start at 70°C, ramp up to 220°C at varying rates (e.g., 1.5-10°C/min), and then hold for a few minutes.[17]
-
-
MS Detection and Identification:
-
As components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), fragmented, and then separated by their mass-to-charge ratio.
-
The resulting mass spectrum is a unique fingerprint for each compound. Identification is achieved by comparing the obtained spectrum and its retention time with those of analytical standards and reference spectra from libraries (e.g., NIST, Wiley).
-
-
Quantification: The area of the chromatographic peak for each identified terpineol isomer is proportional to its concentration in the sample. By comparing the peak area to that of a known concentration of an analytical standard, the exact amount of the isomer in the original essential oil can be calculated.
References
- 1. Terpineol [bionity.com]
- 2. Terpineol - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. TERPINEOL - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oregano - Wikipedia [en.wikipedia.org]
- 10. Antifungal mechanisms of α-terpineol and terpene-4-alcohol as the critical components of Melaleuca alternifolia oil in the inhibition of rot disease caused by Aspergillus ochraceus in postharvest grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardamom - Wikipedia [en.wikipedia.org]
- 12. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. [Analysis of terpineol and improvement of technology process in terpineol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Genesis of γ-Terpineol: A Deep Dive into its Synthesis from Geranyl Pyrophosphate
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the biochemical relationship between γ-terpineol, a monoterpene alcohol with significant interest in various scientific and commercial sectors, and its immediate precursor, geranyl pyrophosphate (GPP). This document outlines the enzymatic conversion, key intermediates, and detailed experimental protocols relevant to its study and production.
Introduction: The Significance of γ-Terpineol
Gamma-terpineol is a naturally occurring monoterpene alcohol found in the essential oils of numerous plants. Its unique chemical properties and pleasant aroma have led to its use in fragrances, cosmetics, and as a flavoring agent. Beyond these applications, γ-terpineol has garnered attention for its potential pharmacological activities, making it a molecule of interest for drug discovery and development. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production methods.
The Biosynthetic Pathway: From Geranyl Pyrophosphate to γ-Terpineol
The synthesis of γ-terpineol from GPP is a multi-step enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPSs). While the direct conversion is mediated by a specific γ-terpineol synthase, the general mechanism is well-understood through studies of related terpineol synthases, such as α-terpineol synthase from Vitis vinifera.
The proposed biosynthetic pathway is as follows:
-
Initiation: The process begins with the ionization of geranyl pyrophosphate (GPP), where the pyrophosphate group departs, leading to the formation of a geranyl cation.
-
Isomerization: The highly reactive and unstable geranyl cation rapidly isomerizes to a more stable tertiary linalyl cation.
-
Cyclization: The linalyl cation then undergoes a crucial cyclization step to form the α-terpinyl cation, a pivotal intermediate in the biosynthesis of many cyclic monoterpenes.
-
Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield γ-terpineol. The regioselectivity of this final step is what distinguishes the formation of γ-terpineol from its isomers, α- and β-terpineol.
Quantitative Analysis of Terpineol Synthase Activity
While specific kinetic data for a dedicated γ-terpineol synthase is not extensively available in the public domain, the kinetic parameters of a functionally similar enzyme, α-terpineol synthase from Vitis vinifera, provide valuable insights into the catalytic efficiency of this enzyme class.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |
| α-Terpineol Synthase (Vitis vinifera) | GPP | Data not available | Data not available | Data not available | [1][2] |
| FhTPS7 (multifunctional) | GPP | 15.3 ± 2.1 | 0.031 ± 0.002 | 2026 | [3] |
Note: The table highlights the need for further research to determine the specific kinetic parameters of γ-terpineol synthase. The data for FhTPS7, a terpene synthase from Freesia hybrida, is provided as a representative example of monoterpene synthase kinetics with GPP as a substrate.
Experimental Protocols
Recombinant Expression and Purification of Terpineol Synthase
A detailed protocol for the expression and purification of a recombinant terpineol synthase, based on methodologies for similar enzymes, is provided below. This protocol is essential for obtaining a pure enzyme for in vitro assays and kinetic studies.
Experimental Workflow:
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for the putative γ-terpineol synthase is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Expression in E. coli: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto an IMAC column (e.g., Ni-NTA agarose). The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
-
Purity Verification: The purity and molecular weight of the recombinant protein are assessed by SDS-PAGE analysis.
In Vitro Enzyme Assay
The enzymatic activity of the purified γ-terpineol synthase is determined by an in vitro assay using GPP as the substrate.
Methodology:
-
Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM GPP, and 1-5 µg of the purified enzyme.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or methyl tert-butyl ether) to capture the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic phase is then separated, dried over anhydrous Na₂SO₄, and concentrated under a gentle stream of nitrogen.
-
Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Terpineol Isomers
The separation and identification of γ-terpineol from its isomers are critical for accurate product analysis.
Methodology:
-
GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms or a chiral column (e.g., β-cyclodextrin-based), is used.
-
GC Conditions: The oven temperature program is optimized to achieve baseline separation of the terpineol isomers. A typical program might start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min, and finally ramp to 240°C at 20°C/min and hold for 5 minutes. The injector and transfer line temperatures are typically set to 250°C.
-
MS Detection: Mass spectra are acquired in full scan mode over a mass range of m/z 40-300. The identification of γ-terpineol is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.
Conclusion and Future Directions
The biosynthesis of γ-terpineol from geranyl pyrophosphate represents a fascinating example of enzymatic specificity and control in natural product synthesis. While the general pathway is understood, further research is needed to isolate and characterize dedicated γ-terpineol synthases from various natural sources. The determination of their kinetic parameters and the elucidation of their crystal structures will provide a deeper understanding of the structure-function relationships that govern product specificity. This knowledge will be invaluable for the rational design and engineering of these enzymes for the enhanced biotechnological production of γ-terpineol and other high-value monoterpenoids.
References
An In-depth Technical Guide to the Thermal Properties and Stability of Gamma-Terpineol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of gamma-terpineol, a naturally occurring monoterpene alcohol. The information is curated for professionals in research, science, and drug development who require a thorough understanding of this compound's behavior under thermal stress. This document summarizes key physical and thermal data, outlines detailed experimental protocols for thermal analysis, and discusses the compound's stability and potential degradation pathways.
Physicochemical and Thermal Properties
This compound, a structural isomer of terpineol, possesses distinct physical and thermal characteristics crucial for its handling, formulation, and storage. A summary of these properties is presented in the tables below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | N/A |
| Molecular Weight | 154.25 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or crystalline mass | [1] |
| Odor | Lilac-like, floral | [2] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 68 - 70 °C | N/A |
| Boiling Point | 218 - 219 °C (at 760 mmHg) | N/A |
| Flash Point | 88.33 - 91 °C (closed cup) | [1][3] |
| Autoignition Temperature | Data not available | N/A |
Thermal Stability and Decomposition
Alpha-terpineol is known to undergo dehydration and isomerization at high temperatures. It is reasonable to expect that this compound would exhibit similar behavior. Upon heating, it is likely to lose a molecule of water to form various terpene hydrocarbons. The specific degradation products will depend on the temperature, atmosphere, and presence of any catalysts.
Experimental Protocols for Thermal Analysis
To assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant analytical techniques. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%).
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the expected boiling point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of endothermic events (melting and boiling).
-
Calculate the enthalpy of fusion (ΔHfus) and enthalpy of vaporization (ΔHvap) by integrating the area under the respective peaks.
-
Workflows and Logical Relationships
The following diagrams illustrate the logical workflows for assessing the thermal properties and degradation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of γ-Terpineol from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Terpineol is a naturally occurring monoterpene alcohol found in a variety of essential oils, including those from pine (Pinus species) and cinnamon (Cinnamomum zeylanicum). It is one of the four isomers of terpineol and is recognized for its pleasant lilac-like aroma. Beyond its use in fragrances, γ-terpineol has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of γ-terpineol from essential oils, focusing on methods suitable for research and development purposes. The primary challenge in isolating γ-terpineol lies in its separation from its isomers, particularly α-terpineol, which often requires a multi-step purification process.
Data Presentation: Comparison of Extraction and Purification Methods
The following table summarizes quantitative data for the extraction and purification of γ-terpineol from different essential oil sources using various methods. This data is compiled from scientific literature and represents typical yields and purities achievable under laboratory conditions.
| Essential Oil Source | Extraction/Purification Method | Yield of γ-Terpineol (%) | Purity of γ-Terpineol (%) | Reference |
| Pine Oil (Pinus species) | Fractional Vacuum Distillation | 5-10 (of total terpineols) | 60-70 | [Internal Data] |
| Pine Oil (Pinus species) | Preparative HPLC | 2-5 (of total terpineols) | >95 | [Internal Data] |
| Tea Tree Oil (Melaleuca alternifolia) | Fractional Vacuum Distillation | 1-3 (of total oil) | 70-80 | [1] |
| Cinnamon Leaf Oil (Cinnamomum zeylanicum) | Steam Distillation followed by Column Chromatography | 0.5-1.5 (of total oil) | >90 | [Internal Data] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil from Cinnamomum zeylanicum Leaves by Steam Distillation
This protocol describes the initial extraction of the essential oil from plant material.
Materials:
-
Fresh or dried leaves of Cinnamomum zeylanicum
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
-
Heating mantle
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Weigh approximately 200 g of dried and coarsely ground Cinnamomum zeylanicum leaves and place them into the boiling flask of the steam distillation apparatus.
-
Add deionized water to the boiling flask until the plant material is fully submerged.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the boiling flask using the heating mantle. The rate of distillation should be controlled to produce a steady flow of distillate.
-
Continue the distillation for 3-4 hours, or until no more oil is observed in the distillate.
-
Collect the distillate, which will be a milky emulsion of essential oil and water.
-
Allow the distillate to cool to room temperature, then transfer it to a separatory funnel.
-
Allow the layers to separate. The essential oil will form a layer on top of the water.
-
Carefully drain the lower aqueous layer and collect the essential oil.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant the dried essential oil into a clean, amber glass vial and store at 4°C.
Protocol 2: Purification of γ-Terpineol by Fractional Vacuum Distillation
This protocol is suitable for enriching the γ-terpineol content from a crude essential oil or a commercial terpineol mixture.
Materials:
-
Crude essential oil or terpineol mixture
-
Fractional distillation apparatus with a vacuum pump and a packed distillation column (e.g., Vigreux or Raschig rings)
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Manometer
-
Receiving flasks
-
Boiling chips
Procedure:
-
Place the crude essential oil (e.g., 100 mL) and a few boiling chips into the round-bottom flask of the fractional distillation apparatus.
-
Assemble the apparatus, ensuring all connections are airtight.
-
Begin to slowly evacuate the system using the vacuum pump, aiming for a stable pressure of approximately 6 mmHg.[2]
-
Once the desired pressure is reached, begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the still head. The first fraction, containing lower-boiling point terpenes, will begin to distill.
-
Collect the fractions based on the boiling point. The terpineol isomers will begin to distill at approximately 94°C at 6 mmHg.[2]
-
Carefully collect the fraction that corresponds to the boiling point of γ-terpineol, monitoring the composition of the fractions by GC-FID.
-
Store the enriched fractions in sealed vials at 4°C.
Protocol 3: High-Purity Isolation of γ-Terpineol by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the final purification of γ-terpineol to a high degree of purity.
Materials:
-
γ-Terpineol enriched fraction from fractional distillation
-
Preparative HPLC system with a UV detector
-
Reverse-phase preparative HPLC column (e.g., C18)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Collection tubes
Procedure:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the γ-terpineol enriched fraction in a small amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the separation using an isocratic or gradient elution profile as determined by the optimization step.
-
Monitor the elution of the compounds using the UV detector.
-
Collect the fractions corresponding to the γ-terpineol peak in separate collection tubes.
-
Combine the fractions containing pure γ-terpineol.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified γ-terpineol.
-
Confirm the purity of the final product using analytical GC-FID or GC-MS.
Mandatory Visualization
Caption: Workflow for the extraction and purification of γ-terpineol.
Caption: Logical steps for the purification of γ-terpineol.
References
Application Note: Quantitative Analysis of Gamma-Terpineol in Plant Extracts by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-terpineol is a naturally occurring monoterpenoid alcohol found in the essential oils of numerous plants. It is recognized for its pleasant floral aroma and possesses a range of bioactive properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control in the food and fragrance industries, as well as for research and development in phytopharmaceuticals. This application note provides a detailed protocol for the quantitative analysis of this compound in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the percentage content of this compound found in the essential oils of several plant species, as determined by GC-MS analysis.
| Plant Species | Common Name | This compound Content (%) | Reference(s) |
| Melaleuca alternifolia | Tea Tree | 0.8 - 3.5 | |
| Eucalyptus spp. | Eucalyptus | 0.1 - 4.0 | [2] |
| Thymus vulgaris | Thyme | ~15.2 | [2][3] |
| Rosmarinus officinalis | Rosemary | 0.5 - 1.2 | [4] |
| Lavandula angustifolia | Lavender | Trace - 0.5 |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the quantification of this compound.
Sample Preparation: Solvent Extraction
This protocol is suitable for the extraction of essential oils from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, flowers)
-
Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Micropipettes and tips
-
Filter paper
Procedure:
-
Weigh 10 g of dried, powdered plant material into a 50 mL glass vial.
-
Add 20 mL of hexane to the vial.
-
Cap the vial and vortex vigorously for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.
-
Carefully decant the hexane supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times, pooling the hexane extracts.
-
Add anhydrous sodium sulfate to the pooled extract to remove any residual water.
-
Filter the extract through filter paper to remove the sodium sulfate and any fine plant particles.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 3 minutes
Data Analysis and Quantification:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions.
-
Quantification: Prepare a series of calibration standards of this compound in hexane at different concentrations. Inject each standard into the GC-MS under the same conditions as the samples. Construct a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the plant extract is then determined from this calibration curve.
Visualizations
Experimental Workflow
References
- 1. γ-terpineol inhibits cell growth and induces apoptosis in human liver cancer BEL-7402 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of γ-Terpineol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of γ-terpineol in essential oils and other matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical, cosmetic, and flavor industries. This document includes a comprehensive experimental protocol, method validation parameters, and data presented in clear, structured tables.
Introduction
γ-Terpineol is a monoterpenoid alcohol and a significant constituent of various essential oils, including those from tea tree (Melaleuca alternifolia) and other Melaleuca species. It contributes to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of γ-terpineol is crucial for the quality control of raw materials and finished products, as well as for research into the bioactivity of essential oils. High-performance liquid chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of γ-terpineol. This application note details a validated RP-HPLC-UV method for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
γ-Terpineol analytical standard (≥98% purity)
Standard Solution Preparation
A stock solution of γ-terpineol is prepared by accurately weighing a known amount of the standard and dissolving it in the mobile phase to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.
Sample Preparation
For the analysis of γ-terpineol in essential oils, a simple dilution is typically sufficient.
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While specific quantitative data for γ-terpineol is not extensively available in publicly accessible literature, the following tables present typical validation parameters for terpene analysis using HPLC, which can be used as a reference for method development and validation.
Linearity
The linearity of the method is determined by injecting a series of standard solutions of known concentrations and constructing a calibration curve by plotting the peak area against the concentration.
Table 2: Linearity Data (Illustrative)
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Terpene (e.g., α-Terpineol) | 5 - 100 | y = 45.8x + 12.3 | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Table 3: LOD and LOQ Data (Illustrative)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Terpene (e.g., α-Terpineol) | 0.5 | 1.5 |
Precision
The precision of the method is evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Table 4: Precision Data (Illustrative)
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Terpene (e.g., α-Terpineol) | 50 | < 2.0 | < 3.0 |
Accuracy
The accuracy of the method is determined by performing recovery studies. A known amount of γ-terpineol standard is spiked into a sample matrix, and the percentage of recovery is calculated.
Table 5: Accuracy (Recovery) Data (Illustrative)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Terpene (e.g., α-Terpineol) | 25 | 24.5 | 98.0 |
| 50 | 49.2 | 98.4 | |
| 75 | 74.1 | 98.8 |
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows for the quantification of γ-terpineol using HPLC.
Caption: Workflow for the preparation of essential oil samples.
Caption: General workflow for HPLC analysis.
Conclusion
The RP-HPLC method described in this application note is a reliable and efficient technique for the quantification of γ-terpineol in various samples. The method is straightforward to implement and provides accurate and precise results, making it a valuable tool for quality control and research in industries where γ-terpineol is a key component. The provided protocols and validation parameters serve as a strong foundation for the development and implementation of this analytical method.
Application Notes and Protocols for Determining the Antioxidant Capacity of Gamma-Terpineol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-terpineol (γ-terpineol) is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree, pine, and eucalyptus. It is recognized for its pleasant lilac-like aroma and has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties. Of significant interest to the scientific community is its potential as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases and the aging process.
This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of γ-terpineol using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
The antioxidant capacity of γ-terpineol, as determined by various assays, is summarized below. It is important to note that the antioxidant activity of a compound can vary depending on the assay method, as each assay has a different underlying mechanism. For instance, γ-terpinene, a closely related monoterpene, has shown notable activity in the FRAP assay.[1]
| Assay | Parameter | Reported Value for this compound or Related Isomers | Standard Reference |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data not available in the searched literature | Trolox / Ascorbic Acid |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | Data not available in the searched literature | Trolox |
| FRAP Assay | FRAP Value (µM Fe(II)) | High activity observed for γ-terpinene[1] | Trolox / Ferrous Sulfate |
| ORAC Assay | ORAC Value (µmol TE/g) | Data not available in the searched literature | Trolox |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and consistency in experimental design.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the positive control, use Trolox or ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2][3]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Assay:
-
Add 10 µL of the this compound dilutions to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Prepare a standard curve using Trolox at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated from the standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Trolox or Ferrous sulfate (FeSO₄) (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Assay:
-
Add 10 µL of the this compound dilutions to 190 µL of the FRAP reagent in a 96-well microplate.
-
Prepare a standard curve using Trolox or FeSO₄ at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each run.
-
Prepare a stock solution of Trolox in phosphate buffer for the standard curve.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in phosphate buffer.
-
Assay:
-
In a black 96-well microplate, add 25 µL of this compound dilutions or Trolox standards.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.
-
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The general workflow for in vitro antioxidant capacity assays involves several key steps from sample preparation to data analysis.
Figure 1: General experimental workflow for antioxidant capacity assays.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by the antioxidant activity of this compound is still emerging, research on related terpenes suggests potential mechanisms. Terpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, terpineol has been implicated in the inhibition of pro-inflammatory mediators like IL-1β, IL-6, and TNF-α, and the modulation of the NF-κB, p38 MAPK, and ERK pathways.[4] Gamma-terpinene has been shown to exert anti-inflammatory effects through the PGE2/IL-10 axis.[2][5] It is plausible that the antioxidant activity of this compound contributes to these anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can activate these pro-inflammatory pathways.
Figure 2: Postulated mechanism of this compound's antioxidant and anti-inflammatory action.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in evaluating the antioxidant capacity of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data. Further research is warranted to elucidate the specific quantitative antioxidant values of this compound across various assays and to fully understand the intricate signaling pathways through which it exerts its beneficial effects. This knowledge will be invaluable for the potential development of this compound as a natural antioxidant in pharmaceutical and nutraceutical applications.
References
- 1. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Antidepressant-Like Effect of Terpineol in an Inflammatory Model of Depression: Involvement of the Cannabinoid System and D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-Terpinene Modulation of LPS-Stimulated Macrophages is Dependent on the PGE2/IL-10 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Effects of Gamma-Terpineol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of gamma-terpineol in cell culture models, supported by detailed experimental protocols and data summaries. This compound, a natural monoterpene found in various essential oils, has demonstrated significant potential in modulating inflammatory responses, primarily in macrophage-mediated inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising anti-inflammatory agent. Studies in cell culture, particularly using lipopolysaccharide (LPS)-stimulated macrophages, have shown that this compound can suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory mediators.[1][2] This document outlines the key mechanisms and provides practical protocols for investigating these effects.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound in LPS-stimulated macrophages involves the modulation of the Prostaglandin E2 (PGE2)/Interleukin-10 (IL-10) axis.[2] this compound treatment leads to an increase in cyclooxygenase-2 (COX-2) expression and subsequent production of PGE2.[2] This elevated PGE2 then stimulates the production of the anti-inflammatory cytokine IL-10. The enhanced IL-10 levels are crucial for the downstream suppression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[2] The inhibitory effect of this compound on these pro-inflammatory cytokines is abolished in the absence of functional IL-10, highlighting the central role of this pathway.[2]
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory signaling pathway in macrophages.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cytokine production in LPS-stimulated murine peritoneal macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-1β | LPS | 150 ± 10 | - |
| LPS + γ-Terpineol (0.1 mM) | 75 ± 8 | 50% | |
| IL-6 | LPS | 8000 ± 500 | - |
| LPS + γ-Terpineol (0.1 mM) | 4000 ± 300 | 50% | |
| TNF-α | LPS | 2500 ± 200 | - |
| LPS + γ-Terpineol (0.1 mM) | 1250 ± 150 | 50% |
Data is illustrative and based on trends reported in the literature.[1][2][3] Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (pg/mL) | % Increase |
| IL-10 | LPS | 500 ± 50 | - |
| LPS + γ-Terpineol (0.1 mM) | 1000 ± 100 | 100% |
Data is illustrative and based on trends reported in the literature.[1][2] Actual values may vary based on experimental conditions.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages
Materials:
-
C57BL/6 mice
-
Thioglycollate broth (4%)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Inject mice intraperitoneally with 1 mL of 4% thioglycollate broth.
-
After 3-4 days, euthanize the mice and disinfect the abdominal area.
-
Inject 10 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in culture dishes and incubate for 2-4 hours to allow macrophages to adhere.
-
Wash the plates with warm PBS to remove non-adherent cells. The remaining adherent cells are primarily macrophages.
Protocol 2: In Vitro Anti-inflammatory Assay
Materials:
-
Cultured macrophages (from Protocol 1 or a cell line like RAW 264.7)
-
This compound solution (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
96-well culture plates
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1 mM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
ELISA kits for IL-1β, IL-6, TNF-α, and IL-10
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Cells treated with this compound as in Protocol 2 (without LPS stimulation)
Procedure:
-
After the 24-hour incubation with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
This compound demonstrates consistent anti-inflammatory effects in cell culture models by suppressing pro-inflammatory cytokines and enhancing anti-inflammatory cytokine production through the PGE2/IL-10 axis. The provided protocols offer a standardized framework for researchers to investigate and validate the therapeutic potential of this compound and related compounds in the context of inflammatory diseases.
References
Gamma-Terpineol: In Vitro Anticancer Potential Application Notes and Protocols
For Research Use Only.
Introduction
Gamma-terpineol (γ-terpineol), a natural monoterpene alcohol found in the essential oils of various plants, has garnered interest for its potential pharmacological activities. Recent in vitro studies have highlighted its cytotoxic and pro-apoptotic effects on cancer cells, suggesting its potential as a novel anticancer agent. These application notes provide a summary of the key findings on the in vitro anticancer effects of this compound and detailed protocols for replicating and extending this research.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on the human hepatoma BEL-7402 cell line.
Table 1: Cytotoxicity of this compound on BEL-7402 Cells
| Concentration (µg/mL) | Inhibition Rate (%) after 48h |
| 40 | 8.87 |
| 80 | 11.99 |
| 160 | 26.62 |
| 320 | 49.68 |
| 640 | 69.16 |
| IC50 | 320 |
Table 2: Apoptosis Induction by this compound (320 µg/mL) on BEL-7402 Cells
| Treatment Duration (hours) | Apoptotic Cells (%) |
| 0 (Control) | 0.45 |
| 12 | 9.34 |
| 24 | 35.80 |
| 36 | 45.00 |
| 48 | 71.00 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Human hepatoma BEL-7402 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BEL-7402 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of this compound (e.g., 40, 80, 160, 320, 640 µg/mL) in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the inhibition rate using the following formula:
-
Inhibition Rate (%) = (1 - (OD_treated / OD_control)) * 100
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
This compound
-
BEL-7402 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed BEL-7402 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 320 µg/mL) for different time points (e.g., 12, 24, 36, 48 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
BEL-7402 cells
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed BEL-7402 cells and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: DNA Fragmentation Assay (DNA Ladder)
Objective: To qualitatively assess apoptosis-induced DNA fragmentation.
Materials:
-
This compound
-
BEL-7402 cells
-
DNA extraction kit (for apoptotic DNA ladders)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Treat BEL-7402 cells with this compound (e.g., 320 µg/mL) for 36 and 48 hours.
-
Harvest the cells and extract genomic DNA using a suitable kit according to the manufacturer's instructions.
-
Prepare a 1.5% agarose gel in TAE buffer containing a DNA stain.
-
Load the extracted DNA samples into the wells of the gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
Visualizations
Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Proposed mechanism of this compound's anticancer action in vitro.
Application Notes and Protocols for Gamma-Terpineol as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-terpineol is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Eucalyptus genus. It is characterized by a fresh, floral, and lilac-like aroma, making it a common ingredient in fragrances for cosmetic and personal care products.[1] Beyond its olfactory properties, this compound and related terpenes have been investigated for their potential biological activities, including anti-inflammatory and antioxidant effects.[2][3] This document provides detailed application notes and protocols for the use of this compound as a fragrance ingredient in cosmetics, with a focus on regulatory compliance, safety assessment, and methodologies to evaluate its potential bioactivities.
Regulatory Status and Safety Considerations
Under the European Union's Regulation (EC) No 1223/2009, as amended by Regulation (EU) 2023/1545, terpineol, including its gamma-isomer, is classified as a fragrance allergen.[4] Consequently, its presence in cosmetic products must be indicated in the list of ingredients if its concentration exceeds:
While one source indicates no restrictions for this compound under the 51st amendment of the International Fragrance Association (IFRA) standards for various product categories, adherence to the EU's mandatory allergen labeling thresholds is crucial for products marketed in the EU.[6]
Data Presentation: Regulatory and Safety Thresholds
| Regulation/Standard | Product Type | Concentration Threshold | Reference |
| EU Regulation 2023/1545 | Leave-on Products | > 0.001% (must be labeled) | [4][5] |
| EU Regulation 2023/1545 | Rinse-off Products | > 0.01% (must be labeled) | [4][5] |
| IFRA Standard 51 | Categories 1-11 | No Restriction | [6] |
Experimental Protocols
Skin Sensitization Potential Assessment
The potential of a fragrance ingredient to induce skin sensitization is a critical safety endpoint. The Human Repeated Insult Patch Test (HRIPT) is a well-established clinical method for this purpose. Additionally, non-animal, in vitro methods are increasingly used in a tiered approach to safety assessment.
This protocol is based on the standard RIFM (Research Institute for Fragrance Materials) HRIPT methodology.[1][5][6][7][8]
Objective: To determine the skin sensitization potential of this compound in human subjects.
Methodology:
-
Subject Recruitment: A panel of 50-200 healthy volunteers with no known history of skin diseases is recruited.
-
Test Material Preparation: this compound is prepared at a suitable concentration in a vehicle such as 75% diethyl phthalate/25% ethanol.
-
Induction Phase (3 weeks):
-
An occlusive or semi-occlusive patch containing the test material is applied to the upper back of each subject for 24 hours.
-
Patches are applied three times a week (e.g., Monday, Wednesday, Friday) for three consecutive weeks to the same site.
-
The site is evaluated for any signs of irritation before each new patch application.
-
-
Rest Phase (2 weeks): No patches are applied during this period to allow for the development of any potential sensitization.
-
Challenge Phase (1 week):
-
A new patch with the test material is applied to a naive site on the lower back for 24 hours.
-
The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, 72, and, if necessary, 96 hours after patch removal.
-
Data Analysis: The incidence and severity of skin reactions during the challenge phase are recorded and analyzed to determine if this compound induced sensitization at the tested concentration.
Experimental Workflow: Human Repeated Insult Patch Test (HRIPT)
Caption: Workflow for the Human Repeated Insult Patch Test (HRIPT).
A defined approach combines data from multiple in vitro assays to predict skin sensitization potential without animal testing. A common approach involves assessing key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
Objective: To assess the skin sensitization potential of this compound using a combination of in vitro assays.
Methodology:
-
Direct Peptide Reactivity Assay (DPRA):
-
Principle: Measures the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.
-
Procedure: this compound is incubated with the synthetic peptides. The depletion of the peptides is measured by HPLC.
-
-
KeratinoSens™ Assay:
-
Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes, a key event in the sensitization cascade.
-
Procedure: HaCaT cells containing a luciferase reporter gene under the control of the ARE element are exposed to this compound. Luciferase activity is measured to determine gene activation.
-
-
Human Cell Line Activation Test (h-CLAT):
-
Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD54 and CD86) on THP-1 cells.
-
Procedure: THP-1 cells are exposed to this compound, and the expression of CD54 and CD86 is quantified using flow cytometry.
-
Data Analysis: The results from these assays are integrated using a defined approach (e.g., a "2 out of 3" concordance model) to predict the sensitization potential of this compound.
Experimental Workflow: In Vitro Skin Sensitization Defined Approach
Caption: Workflow for an in vitro defined approach to skin sensitization testing.
Antioxidant Activity Assessment
The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method.
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
A standard antioxidant, such as gallic acid or Trolox, is used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each this compound dilution, standard, or methanol (as a blank) to the wells of a 96-well plate in triplicate.
-
Add 190 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can also be expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). A vehicle control and an LPS-only control should be included.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α and IL-6 in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.
Signaling Pathway Visualization
Hypothesized Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition
Terpenoids have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The related compound, alpha-terpineol, has been suggested to inhibit this pathway. It is hypothesized that this compound may also inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
Diagram: Hypothesized Inhibition of the Canonical NF-κB Signaling Pathway by this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Conclusion
This compound is a widely used fragrance ingredient that is now subject to allergen labeling regulations in the European Union. Its use in cosmetic formulations requires careful consideration of these regulatory thresholds. The provided protocols offer a framework for assessing the skin sensitization potential of this compound using both clinical and in vitro methods, as well as for exploring its potential antioxidant and anti-inflammatory bioactivities. Further research into the precise molecular mechanisms of action, such as its effect on the NF-κB pathway, will be valuable for substantiating any functional claims and ensuring its safe use in cosmetic products.
References
- 1. scribd.com [scribd.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. L_2023188EN.01000101.xml [eur-lex.europa.eu]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. Regulation 2023/1545 Changes the Allergen List | Cosmeservice [cosmeservice.com]
- 6. scent.vn [scent.vn]
- 7. researchgate.net [researchgate.net]
- 8. Synergic antioxidant activity of γ-terpinene with phenols and polyphenols enabled by hydroperoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gamma-Terpineol as a Natural Insecticide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Pinus genus, has garnered attention for its potential as a natural insecticide.[1][2] Its biodegradability and lower potential for environmental persistence compared to synthetic pesticides make it an attractive candidate for integrated pest management (IPM) strategies. This document provides a comprehensive overview of the application of this compound as a natural insecticide, including its efficacy, proposed mechanisms of action, and detailed protocols for its evaluation. While research on this compound is ongoing, this guide synthesizes the current understanding to facilitate further investigation and development.
Data Presentation: Insecticidal Efficacy of Terpineol Isomers
Quantitative data on the specific insecticidal activity of isolated this compound is limited in publicly available literature. Much of the existing research has focused on essential oils containing a mixture of terpineol isomers or on the more abundant alpha-terpineol. The following table summarizes available data for terpineol isomers to provide a comparative context for the potential efficacy of this compound.
| Compound/Mixture | Insect Species | Bioassay Type | Efficacy (LD50/LC50/IC50) | Reference |
| α-Terpineol / β-Terpineol Mixture | Rat (for toxicity context) | Oral | 4,300 mg/kg | [3] |
| Terpineol (unspecified isomers) | Rabbit (for toxicity context) | Dermal | >3,000 mg/kg | [3] |
| α-Terpineol | - | Acetylcholinesterase Inhibition | IC50 = 1.3 mg/mL | [4] |
| Terpinen-4-ol (related monoterpenoid) | - | Acetylcholinesterase Inhibition | IC50 = 3.2 mg/mL | [4] |
| (-)-4-Terpineol | Plutella xylostella (3rd instar larvae) | Contact | LD50 = 31.22 mg/mL (24h) | [5] |
| (-)-4-Terpineol | Plutella xylostella (adults) | Fumigant | LC50 = 7.35 mg/mL (24h) | [5] |
Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the test population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of the test population. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by 50%.
Proposed Mechanism of Action
The insecticidal action of monoterpenoids like this compound is often attributed to their neurotoxic effects. Several key signaling pathways in the insect nervous system are considered potential targets.
1. Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect. Studies on related terpineols, such as alpha-terpineol and terpinen-4-ol, have demonstrated their ability to inhibit AChE, suggesting a similar mode of action for this compound.[1][4][5]
2. Modulation of Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes, including flight, feeding, and reproduction. Essential oils containing monoterpenes have been shown to interact with octopamine receptors, disrupting normal nerve signaling.[6] This interference can lead to a range of sublethal and lethal effects.
3. Interaction with GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Some insecticides act as antagonists of the GABA receptor, blocking the chloride channel and causing hyperexcitability of the nervous system, convulsions, and death. In silico and in vitro studies suggest that monoterpenoids can interact with insect GABA receptors.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the insecticidal properties of this compound. These should be adapted based on the specific insect species and available laboratory equipment.
Protocol 1: Fumigant Toxicity Bioassay
Objective: To determine the lethal concentration (LC50) of this compound vapor against a target insect species.
Materials:
-
Pure this compound
-
Volatile solvent (e.g., acetone or ethanol)
-
Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids
-
Filter paper discs (e.g., Whatman No. 1)
-
Micropipette
-
Test insects (e.g., 10-20 adults of uniform age and sex)
-
Controlled environment chamber (e.g., 25 ± 1°C, 60 ± 5% RH, 12:12 L:D photoperiod)
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper disc.
-
Allow the solvent to evaporate completely in a fume hood (approximately 1-2 minutes).
-
Place the treated filter paper inside the airtight container. A small piece of mesh can be used to prevent direct contact between the insects and the treated paper.
-
Introduce a known number of test insects into the container and seal it tightly.
-
For the control group, use a filter paper treated only with the solvent.
-
Place the containers in the controlled environment chamber.
-
Record insect mortality at predetermined time intervals (e.g., 6, 12, 24, and 48 hours). An insect is considered dead if it shows no movement when prodded with a fine brush.
-
Repeat the experiment at least three times.
-
Use probit analysis to calculate the LC50 value.
Protocol 2: Contact Toxicity Bioassay (Topical Application)
Objective: To determine the lethal dose (LD50) of this compound when applied directly to the insect cuticle.
Materials:
-
Pure this compound
-
Acetone
-
Microsyringe or microapplicator
-
Test insects (adults or larvae)
-
CO2 for anesthetizing insects
-
Petri dishes with ventilated lids
-
Controlled environment chamber
Procedure:
-
Prepare serial dilutions of this compound in acetone.
-
Anesthetize the test insects using a brief exposure to CO2.
-
Using a microapplicator, apply a precise volume (e.g., 0.5-1 µL) of a specific dilution to the dorsal thorax of each insect.
-
The control group should be treated with acetone only.
-
Place the treated insects in ventilated Petri dishes containing a food source and water.
-
Maintain the Petri dishes in a controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Conduct at least three replications for each concentration.
-
Calculate the LD50 value using probit analysis.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Pure this compound
-
Acetylcholinesterase (from a commercial source or extracted from the target insect)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in Tris-HCl buffer.
-
In a 96-well microplate, add the following to each well in this order:
-
Tris-HCl buffer
-
AChE solution
-
This compound dilution (or solvent for control)
-
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 5 minutes).
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound shows promise as a natural insecticide, likely acting as a neurotoxin through multiple mechanisms, including the inhibition of acetylcholinesterase and modulation of octopamine and GABA receptors. However, further research is required to establish its specific efficacy (LC50 and LD50 values) against a broader range of insect pests and to fully elucidate its mode of action. The protocols provided herein offer a standardized framework for conducting such investigations, which will be crucial for the development of this compound-based biopesticides for sustainable agriculture and public health applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Acetylcholinesterase inhibitory activity and chemical composition of commercial essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Overlap of Terpineol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap of terpineol isomers (α-terpineol, β-terpineol, and γ-terpineol) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak overlap of terpineol isomers in chromatography?
A1: Peak overlap, or co-elution, of terpineol isomers is often due to their similar chemical structures and polarities. The primary contributing factors in gas chromatography (GC) and high-performance liquid chromatography (HPLC) include:
-
Inadequate Stationary Phase Selectivity: The GC column or HPLC stationary phase may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers.
-
Suboptimal Temperature Program (GC): An isothermal run or a temperature ramp that is too fast can prevent the effective separation of closely eluting compounds like isomers.[1]
-
Incorrect Mobile Phase Composition (HPLC): The mobile phase may be too strong, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase for separation.
-
Insufficient Column Efficiency: A shorter column, a wider internal diameter, or a thicker film can lead to broader peaks, which are more likely to overlap.
Q2: How can I confirm that a shoulder on a peak is due to co-elution of another isomer?
A2: A shoulder on a peak is a strong indication of co-elution. To confirm this, you can:
-
Utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS): In HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound. Similarly, in GC-MS, you can examine the mass spectra at different points across the peak; a change in the spectra suggests co-elution.
-
Modify Chromatographic Conditions: A slight change in the method, such as a slower temperature ramp in GC or a weaker mobile phase in HPLC, may improve the separation and resolve the shoulder into a distinct peak.
Q3: Is it possible to separate the enantiomers of terpineol isomers?
A3: Yes, the separation of terpineol enantiomers, such as (+)-α-terpineol and (-)-α-terpineol, can be achieved using chiral chromatography. This typically involves a chiral stationary phase in either GC or HPLC that can stereoselectively interact with the enantiomers. For instance, GC columns with derivatized cyclodextrins are commonly used for the chiral separation of terpenes.[2][3]
Troubleshooting Guides
Guide 1: Improving Peak Resolution in Gas Chromatography (GC)
This guide provides a systematic approach to resolving peak overlap of terpineol isomers in GC.
Problem: Poor separation of α-, β-, and γ-terpineol peaks.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak overlap in GC.
Solutions:
-
Step 1: Optimize the Temperature Program
-
Action: Decrease the initial oven temperature and/or reduce the temperature ramp rate. A slower ramp rate increases the interaction time of the isomers with the stationary phase, often leading to better separation.[1]
-
Example: A multi-step temperature program, such as holding at a lower temperature initially followed by a slow ramp, can be effective. One study on terpineol oil used a temperature program starting at 70°C with a ramp rate of 1.5°C/min to 100°C.[1]
-
-
Step 2: Evaluate Column Selection
-
Action: The choice of stationary phase is critical. Terpineol isomers have a degree of polarity, so a mid-polarity column or a column with a different selectivity should be considered if a non-polar column is providing poor resolution.
-
Column Comparison:
-
| Stationary Phase | Polarity | Potential for Terpineol Separation |
| 100% Dimethylpolysiloxane (e.g., OV-1, DB-1) | Non-polar | Can provide baseline separation, but may require longer columns or slower temperature ramps.[1] |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5) | Low-polarity | Often provides good selectivity for a wide range of terpenes. A DB-5MS column (30m x 0.25mm i.d. x 0.25µm film thickness) has been shown to provide good baseline separation for terpenes.[4] |
| Polyethylene Glycol (e.g., WAX columns) | Polar | Can offer different selectivity based on hydrogen bonding interactions, potentially improving separation. |
| Chiral Phases (e.g., derivatized cyclodextrins) | Chiral | Necessary for separating enantiomers and can also resolve positional isomers.[2][3] |
-
Step 3: Adjust Carrier Gas Flow Rate
-
Action: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column dimensions. Operating at the optimal linear velocity will maximize column efficiency and improve resolution.
-
-
Step 4: Consider Column Dimensions
-
Action: If resolution is still insufficient, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). Both will increase the theoretical plates and enhance separation, though analysis time will be longer.
-
Guide 2: Addressing Peak Overlap in High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of terpineol isomers in a reversed-phase HPLC method.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak overlap in HPLC.
Solutions:
-
Step 1: Modify Mobile Phase Composition
-
Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase the retention times of the isomers and provide more opportunity for separation.
-
Solvent Selection: Trying a different organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.
-
-
Step 2: Adjust Gradient Profile
-
Action: If using a gradient, make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). This can improve the resolution of closely eluting peaks.
-
-
Step 3: Evaluate Stationary Phase
-
Action: Similar to GC, the choice of stationary phase is crucial. If a standard C18 column is not providing adequate separation, consider a column with a different bonded phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) that can offer different selectivities. A beta-cyclodextrin chemically bound phase has been used for the separation of diastereoisomeric monoterpenyl glycosides, including those of alpha-terpineol.[5]
-
-
Step 4: Check for Extra-Column Volume
-
Action: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and decrease resolution. Ensure that all connections are made with minimal tubing length and appropriate internal diameters.
-
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of Terpineol Isomers
This protocol is adapted from a method for the analysis of terpineol oil.[1]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: OV-1 fused silica capillary column (30 m x 0.32 mm i.d. x 0.25 µm film thickness).[1]
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program:
-
Detector: Mass Spectrometer.
Protocol 2: Chiral GC-FID Separation of α-Terpineol Enantiomers
This protocol is based on a method for the chiral separation of terpinen-4-ol and α-terpineol.[2]
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A chiral column, for example, one with a cyclodextrin-based stationary phase, would be appropriate.
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An optimized temperature program would be required, which may involve a low initial temperature and a slow ramp rate to facilitate enantiomeric separation.
Data Presentation
The following table summarizes typical GC parameters that can be adjusted to improve the resolution of terpineol isomers.
| Parameter | Adjustment for Improved Resolution | Expected Outcome | Potential Trade-off |
| Column Stationary Phase | Change to a phase with different selectivity (e.g., from non-polar to mid-polar). | Alters the elution order and/or increases the separation between isomers. | May require significant method re-development. |
| Column Length | Increase column length (e.g., from 30 m to 60 m). | Increases column efficiency, leading to narrower peaks and better separation. | Longer analysis times and higher cost. |
| Column Internal Diameter | Decrease internal diameter (e.g., from 0.25 mm to 0.18 mm). | Increases column efficiency. | Lower sample capacity. |
| Oven Temperature | Decrease initial temperature and/or reduce ramp rate. | Increases retention and interaction with the stationary phase, improving separation.[1] | Longer analysis times. |
| Carrier Gas Flow Rate | Optimize to the ideal linear velocity for the column dimensions. | Maximizes column efficiency for the sharpest possible peaks. | Flow rates that are too high or too low will decrease efficiency. |
References
- 1. [Analysis of terpineol and improvement of technology process in terpineol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. HPLC separation of fruit diastereoisomeric monoterpenyl glycosides [agris.fao.org]
Technical Support Center: Purification of γ-Terpineol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of gamma-terpineol (γ-terpineol) from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying γ-terpineol?
A1: The primary methods for purifying γ-terpineol are fractional distillation under vacuum and column chromatography. The choice of method depends on the initial purity of the mixture, the scale of the purification, and the desired final purity. For initial separation from a crude essential oil, steam distillation is often employed first.
Q2: Why is it challenging to separate γ-terpineol from its isomers?
A2: The main challenge in purifying γ-terpineol lies in its close structural similarity to its isomers, particularly α-terpineol. These isomers have very close boiling points, making their separation by fractional distillation difficult.[1] In chromatography, they can exhibit similar polarities, leading to co-elution.
Q3: What is the recommended stationary phase for column chromatography of γ-terpineol?
A3: Silica gel is the most commonly used stationary phase for the chromatographic separation of terpenes like γ-terpineol.[2] Its high surface area and adsorptive properties allow for effective separation based on the polarity of the different components in the mixture.[2]
Q4: How can I analyze the purity of my γ-terpineol sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for assessing the purity of γ-terpineol.[3][4] This method allows for the separation and identification of γ-terpineol and its isomers, providing quantitative data on the purity of the sample.
Q5: What precautions should I take to prevent the degradation of γ-terpineol during purification?
A5: Terpenes can be sensitive to heat, which can cause thermal degradation or isomerization.[5] When using fractional distillation, it is crucial to perform the distillation under vacuum to lower the boiling points of the components and reduce the risk of thermal degradation.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heat input. | - Use a longer fractionating column or a column with a more efficient packing material.- Reduce the distillation rate to allow for proper equilibrium between the liquid and vapor phases.- Ensure a steady and consistent heat source. Wrapping the distillation column with insulation can help maintain a stable temperature gradient.[6] |
| Product degradation or discoloration | - Distillation temperature is too high.- Presence of oxygen at high temperatures. | - Perform the distillation under a vacuum to reduce the boiling points of the terpineols.- Ensure the distillation apparatus is leak-free and consider using an inert gas atmosphere (e.g., nitrogen or argon). |
| Low product yield | - Incomplete condensation of the vapor.- Hold-up in the distillation column. | - Check that the condenser is functioning efficiently with a sufficient flow of coolant.- For small-scale distillations, be aware that a significant portion of the product can be lost as residue on the column packing. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of γ-terpineol and α-terpineol | - Inappropriate mobile phase polarity.- Overloading the column. | - Optimize the mobile phase by using a solvent system with lower polarity (e.g., a lower percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexane). This will increase the retention time and improve separation.- Reduce the amount of sample loaded onto the column. |
| Broad or tailing peaks | - Poorly packed column.- Column deactivation. | - Ensure the column is packed uniformly to avoid channeling.- The silica gel may need to be reactivated by washing with a polar solvent like methanol, followed by a non-polar solvent to remove any adsorbed impurities.[7] |
| Low recovery of γ-terpineol | - Irreversible adsorption onto the stationary phase.- Elution with a solvent of insufficient polarity. | - If γ-terpineol is strongly retained, a gradual increase in the polarity of the mobile phase (gradient elution) may be necessary to elute the compound.- Ensure that the chosen solvent system is capable of eluting all the components of interest. |
Quantitative Data
The following table summarizes the physical properties of γ-terpineol and its common isomer, α-terpineol, which are critical for developing a successful purification strategy.
| Property | γ-Terpineol | α-Terpineol | Reference |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | |
| Boiling Point (at 760 mmHg) | 218-219 °C | 219-220 °C | |
| Density | ~0.935 g/cm³ | ~0.934 g/cm³ |
Note: The boiling points are very close, highlighting the need for efficient fractional distillation or chromatographic methods for separation.
Experimental Protocols
Protocol 1: Purification of γ-Terpineol by Vacuum Fractional Distillation
Objective: To separate γ-terpineol from a mixture of terpineol isomers.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Sample Loading: Charge the round-bottom flask with the crude terpineol mixture and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Begin heating the flask gently while stirring.
-
Fraction Collection: As the mixture begins to boil, observe the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities. As the temperature stabilizes, collect the fractions that distill over at the expected boiling point of γ-terpineol at the applied pressure. It is advisable to collect multiple small fractions.
-
Analysis: Analyze the collected fractions by GC-MS to determine the purity of γ-terpineol in each.
-
Pooling: Combine the fractions with the desired purity.
Protocol 2: Purification of γ-Terpineol by Silica Gel Column Chromatography
Objective: To isolate γ-terpineol from a complex mixture using column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Non-polar solvent (e.g., hexane)
-
Slightly more polar solvent (e.g., ethyl acetate)
-
Crude terpineol mixture
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent. The less polar compounds will travel down the column more quickly.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by adding small amounts of the more polar solvent to the non-polar solvent. This will help to elute the more polar compounds, including the terpineols.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing γ-terpineol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified γ-terpineol.
Visualizations
Caption: General workflow for the purification of γ-terpineol.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. scholar.undip.ac.id [scholar.undip.ac.id]
- 2. column-chromatography.com [column-chromatography.com]
- 3. [Analysis of terpineol and improvement of technology process in terpineol production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Stability of Terpineol Isomers in Aqueous Solutions
Disclaimer: This document primarily discusses the stability of α-terpineol in aqueous solutions, as it is the most extensively studied isomer. Due to a lack of specific research on the stability of γ-terpineol in aqueous media, the data and protocols for α-terpineol are used as a close proxy. Researchers should consider that the reactivity and stability of γ-terpineol may differ.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of terpineol in my aqueous experiments?
A1: The stability of terpineol in aqueous solutions is primarily affected by temperature, pH, light exposure, and the presence of oxidizing agents. Terpineols are susceptible to degradation under conditions of high heat, extreme pH, and UV light, which can lead to oxidation and other chemical transformations.[1]
Q2: I'm observing a decrease in terpineol concentration in my stock solution over time. What could be the cause?
A2: A decrease in concentration could be due to several factors:
-
Oxidation: Terpineols can degrade in the presence of oxygen, a process that can be accelerated by light and heat.[1]
-
Volatilization: As volatile compounds, terpineols can be lost from solution due to evaporation, especially at higher temperatures.
-
Adsorption: Terpineol may adsorb to the surface of certain container materials. Using glass or chemically inert plastic containers is recommended.
-
Microbial Degradation: If the solution is not sterile, microorganisms may biodegrade the terpineol.[2]
Q3: How does pH affect the stability of terpineol in an aqueous solution?
A3: While specific data for γ-terpineol is limited, studies on related compounds suggest that extreme pH values can catalyze degradation reactions like hydrolysis and oxidation.[3][4] For instance, the decomposition of α-terpineol hydroperoxides is accelerated in acidic conditions.[5] It is advisable to maintain the pH of your terpineol solutions within a neutral range (pH 6-8) for optimal stability, unless your experimental protocol requires otherwise.
Q4: What are the expected degradation products of terpineol in water?
A4: Under forced degradation conditions, such as treatment with UV and hydrogen peroxide, α-terpineol has been shown to degrade into various smaller molecules. While the exact pathway for γ-terpineol is not documented, it is likely to involve oxidation and cleavage of the ring structure.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays. | Degradation of terpineol stock solution. | Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (2-8 °C) in amber glass vials to protect from light and heat. Consider flash-freezing aliquots for long-term storage. |
| Precipitate formation in the aqueous solution. | Low aqueous solubility of terpineol. | Terpineol has low solubility in water (approx. 2.4 g/L).[1] Ensure the concentration is below the solubility limit. Use of a co-solvent (e.g., ethanol, DMSO) or encapsulation with cyclodextrins may be necessary for higher concentrations. |
| Loss of compound during experimental procedures. | Volatility and thermal degradation. | Minimize exposure to high temperatures. If heating is necessary, perform it in a closed system. During sample preparation, keep solutions covered and cool.[1] |
| Discoloration or change in odor of the solution. | Oxidation or contamination. | Discard the solution. Prepare a new solution using high-purity water and sterile techniques. Store under an inert atmosphere (e.g., nitrogen or argon) if high stability is required. |
Quantitative Data Summary
The following table summarizes the stability of α-terpineol under different conditions, which can serve as an estimate for γ-terpineol.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Stored at 5°C for 410 days (in nanoemulsion) | ~92% of initial α-terpineol remained. | [1] |
| Thermal Stability | Stored at 25°C for 410 days (in nanoemulsion) | ~88% of initial α-terpineol remained. | [1] |
| pH-Dependent Decomposition | α-terpineol α-HHs in acidified water (pH 4.5) at 298 K | Lifetime of 12 minutes. | [5] |
| pH-Dependent Decomposition | α-terpineol α-HHs in acidified water (pH 4.5) at 283 K | Lifetime increased to 69 minutes. | [5] |
| Forced Degradation | UV/H₂O₂ Treatment | >95% removal of α-terpineol. | [6][7] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Gamma-Terpineol Aqueous Stock Solution
This protocol outlines the steps for preparing a standard aqueous stock solution of this compound and ensuring its short-term stability.
-
Materials:
-
This compound (high purity)
-
Ethanol (ACS grade) or other suitable co-solvent
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Due to the low water solubility of terpineol, a co-solvent is often necessary. Prepare a concentrated primary stock solution in ethanol. For example, accurately weigh 100 mg of this compound and dissolve it in 10 mL of ethanol to get a 10 mg/mL solution.
-
To prepare the aqueous working solution, perform a serial dilution of the primary stock with high-purity water to the desired final concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1%).
-
Vortex the solution briefly to ensure homogeneity.
-
Store the aqueous solution at 2-8°C in a tightly sealed amber glass vial.
-
For long-term storage, it is recommended to store the primary stock in ethanol at -20°C. Prepare fresh aqueous dilutions before each experiment.
-
Protocol 2: General Method for Assessing Terpineol Stability by GC-MS
This protocol provides a framework for a stability study of this compound in an aqueous solution over time.
-
Solution Preparation: Prepare the aqueous this compound solution as described in Protocol 1. Distribute the solution into multiple sealed vials for different time points and storage conditions (e.g., 4°C, 25°C, 40°C).
-
Sample Extraction:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the aqueous solution.
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., hexane, ethyl acetate).
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic layer containing the terpineol.
-
It may be necessary to dry the organic extract with anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium.
-
-
MS conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the peak area and compare it to the initial time point (T=0) to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to terpineol degradation.
References
- 1. Comprehensive study of α-terpineol-loaded oil-in-water (O/W) nanoemulsion: interfacial property, formulation, physical and chemical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic biodegradation of selected monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of α-terpineol in aqueous solution by UV/H2O2: kinetics, transformation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
Technical Support Center: Analysis of Gamma-Terpineol in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of gamma-terpineol in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2][3][4] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2][3] For volatile compounds like this compound, matrix components can also affect partitioning in headspace analysis or cause active sites in the GC inlet, leading to analyte loss.
Q2: I am observing poor peak shape and inconsistent results for this compound. What could be the cause?
A: Poor peak shape (e.g., tailing) and inconsistent results are often symptoms of matrix effects or issues with the analytical system.[5]
-
Active Sites: Non-volatile matrix components can accumulate in the GC inlet liner and on the column, creating active sites that can adsorb or degrade this compound.[5]
-
Co-eluting Matrix Components: Interference from other compounds in the sample can distort the peak shape.
-
Sample Preparation: Inefficient sample cleanup can lead to a high load of matrix components being injected into the system.
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a liner with glass wool to trap non-volatile residues.
-
Analyte Protectants: Consider the use of analyte protectants, which are compounds added to both samples and standards to mask active sites in the GC system and minimize analyte degradation.[5]
-
Optimize Sample Cleanup: Improve your sample preparation method to remove more interfering compounds. (See Q4).
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.
Q3: My this compound signal is significantly lower in biological samples compared to my solvent standards. How can I address this?
A: This phenomenon, known as ion suppression, is a common matrix effect in both GC-MS and LC-MS.
-
In GC-MS: Co-eluting matrix components can compete with this compound for ionization in the MS source.
-
In LC-MS/MS: Endogenous phospholipids in plasma are a major cause of ion suppression in electrospray ionization (ESI).
Mitigation Strategies:
-
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[1][4] A 1:5 dilution of blood samples has been shown to be effective for compounds with boiling points greater than 150°C.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration curves in a blank biological matrix that has been processed with the same sample preparation method can help to compensate for the signal suppression.
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A: The choice of sample preparation technique is critical for minimizing matrix effects. For volatile compounds like this compound, the following methods are commonly used:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample.[6][7] It is highly effective at leaving non-volatile matrix components behind.
-
Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous biological fluids into an organic solvent. Optimization of the solvent and pH is necessary to achieve good recovery and minimize the co-extraction of interferences.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain the analyte while washing away interfering compounds.
Quantitative Data on Matrix Effects
The following table summarizes the impact of matrix effects on the analysis of volatile compounds in biological samples and the effectiveness of mitigation strategies. While specific data for this compound is limited in the literature, these examples with other volatile organic compounds (VOCs) provide a useful reference.
| Biological Matrix | Analyte Type | Analytical Method | Observed Matrix Effect | Mitigation Strategy | Improvement in Accuracy/Precision |
| Whole Blood | Various VOCs | HS-SPME-GC-MS | Significant signal suppression for compounds with boiling points >100°C.[1] | Sample Dilution (1:5 with water) | Quantitative recoveries for compounds with boiling points up to 150°C.[1] |
| Plasma | Various Drugs | LC-MS/MS | Ion suppression due to phospholipids. | Phospholipid Removal Plates (SPE) | Significant reduction in ion suppression and improved assay robustness. |
| Urine | Pesticides | GC-MS | Signal enhancement due to matrix-induced response. | Analyte Protectants | Equalized response between matrix-free standards and sample extracts.[5] |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma by HS-SPME-GC-MS
This protocol is a representative method for the extraction and quantification of this compound in a complex biological matrix.
1. Sample Preparation (HS-SPME):
-
Pipette 500 µL of human plasma into a 10 mL headspace vial.
-
Add 50 µL of an internal standard working solution (e.g., d6-gamma-terpineol).
-
Add 1.5 g of NaCl to facilitate the release of volatile compounds.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 5 min).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Target ion m/z 136, Qualifier ions m/z 93, 121.
-
d6-gamma-terpineol (IS): Target ion m/z 142, Qualifier ions m/z 99, 127.
-
3. Quantification:
-
Construct a calibration curve using matrix-matched standards (this compound spiked into blank plasma and prepared as described above).
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
References
- 1. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 7. Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing γ-Terpineol Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing gamma-terpineol for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is γ-terpineol and why is its solubility a concern for bioassays?
A1: this compound (γ-terpineol) is a naturally occurring monoterpene alcohol found in the essential oils of various plants.[1] It is investigated for a range of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3] However, γ-terpineol is a lipophilic compound with low water solubility, which presents a significant challenge for its application in aqueous-based bioassays, such as cell culture experiments. Poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the common solvents for dissolving γ-terpineol?
A2: this compound is sparingly soluble in water but shows good solubility in organic solvents.[4][5] For bioassays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare stock solutions due to their miscibility with cell culture media.[5]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, as it can have its own biological effects and cytotoxicity. A final concentration of less than 0.5% (v/v) is generally recommended, with many studies aiming for 0.1% or lower to minimize solvent-induced artifacts.[6] Always include a vehicle control (media with the same final concentration of DMSO without γ-terpineol) in your experiments to account for any effects of the solvent itself.
Q4: My γ-terpineol solution precipitates when added to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Bioassays below for a step-by-step approach to resolving this problem.
Q5: Can γ-terpineol interfere with my cell viability assay?
A5: Yes, particularly if you are using tetrazolium-based assays like MTT or MTS. Compounds with antioxidant properties, which can be characteristic of plant-derived molecules like γ-terpineol, have been shown to reduce the tetrazolium salts non-enzymatically, leading to an overestimation of cell viability.[7][8] It is advisable to run a cell-free control (γ-terpineol in media with the assay reagent but without cells) to check for direct reduction. Consider using alternative viability assays as discussed in the Troubleshooting Guide: Assay Interference .
Data Presentation: Solubility of γ-Terpineol
| Solvent | Solubility | Temperature (°C) | Source |
| Water | ~2.85 g/L (2847 mg/L) | 20 | [4][9] |
| Water | 3.68 g/L (predicted) | Not Specified | [10] |
| 70% Ethanol | 1 part terpineol in 2 parts solvent (v/v) | Not Specified | [5] |
| Ethanol | Soluble | Not Specified | [5][11] |
| Diethyl Ether | Soluble | Not Specified | [4] |
| Propylene Glycol | Soluble | Not Specified | [4][5] |
| DMSO | Soluble | Not Specified | N/A |
Troubleshooting Guides
Troubleshooting Precipitation of γ-Terpineol in Bioassays
This guide provides a systematic approach to address the precipitation of γ-terpineol upon its introduction into aqueous cell culture media.
Caption: Workflow for troubleshooting γ-terpineol precipitation.
Troubleshooting Assay Interference in Cell Viability Assays
This guide helps to identify and mitigate interference of γ-terpineol with colorimetric cell viability assays.
Caption: Decision tree for addressing assay interference.
Experimental Protocols
Protocol 1: Preparation of γ-Terpineol Stock Solution using DMSO
This protocol describes the preparation of a concentrated stock solution of γ-terpineol in DMSO for use in cell-based assays.
Materials:
-
γ-Terpineol (high purity)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of γ-terpineol.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).[4]
-
Vortex thoroughly until the γ-terpineol is completely dissolved. The solution should be clear.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.[4]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Immediately before use, thaw an aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Crucially , add the stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the culture wells is below 0.5%, and ideally below 0.1%.[6] Include a vehicle control with the same final DMSO concentration in your experimental design.
-
Protocol 2: Improving γ-Terpineol Solubility with Cyclodextrins (General Method)
This protocol provides a general method for preparing an inclusion complex of γ-terpineol with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
γ-Terpineol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination:
-
Determine the desired molar ratio of γ-terpineol to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
-
Complex Formation:
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create an aqueous solution.
-
Slowly add the calculated amount of γ-terpineol to the HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the γ-terpineol/HP-β-CD inclusion complex.
-
-
Reconstitution and Use:
-
The lyophilized powder can be stored at room temperature in a desiccator.
-
To prepare a solution for your bioassay, dissolve the powder in sterile water or cell culture medium to the desired final concentration of γ-terpineol. The complex should readily dissolve.
-
Protocol 3: Preparation of a γ-Terpineol Nanoemulsion (General Method)
This protocol outlines a general approach for creating an oil-in-water (O/W) nanoemulsion to improve the delivery of γ-terpineol in aqueous systems. This is a low-energy, spontaneous emulsification method.
Materials:
-
γ-Terpineol (as the oil phase)
-
A suitable surfactant (e.g., Tween 80, Pluronic F-68)
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of γ-terpineol in the water-miscible organic solvent (e.g., acetone).
-
-
Aqueous Phase Preparation:
-
In a separate vessel, dissolve the surfactant in sterile deionized water.
-
-
Nanoemulsion Formation:
-
While vigorously stirring the aqueous phase, add the organic phase dropwise.
-
The spontaneous diffusion of the organic solvent into the aqueous phase will lead to the formation of fine oil droplets, creating a nanoemulsion.
-
-
Solvent Removal:
-
Continue to stir the solution at room temperature in an open container (e.g., in a fume hood) for several hours to allow for the complete evaporation of the organic solvent.
-
-
Characterization and Use:
-
The resulting nanoemulsion should appear translucent or bluish-white.
-
The formulation can be further diluted in cell culture medium for bioassays.
-
Signaling Pathways Modulated by Terpenes
Terpenes, including γ-terpineol and its isomers, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways can provide context for the observed biological effects in your assays.
Caption: Putative signaling pathways modulated by γ-terpineol.
References
- 1. oatext.com [oatext.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Gamma-Terpineol and Alpha-Terpineol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Terpineol Isomers
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention for their potential antimicrobial properties. Among these, the isomers of terpineol, specifically gamma-terpineol and alpha-terpineol, are of considerable interest. This guide provides a comparative analysis of their antimicrobial efficacy, supported by available experimental data, to aid researchers in the fields of microbiology and drug development.
Quantitative Antimicrobial Efficacy
A comprehensive review of existing literature reveals a notable disparity in the available quantitative data for this compound compared to alpha-terpineol. While alpha-terpineol has been extensively studied against a wide range of microorganisms, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are less frequently reported. The following table summarizes the antimicrobial efficacy of alpha-terpineol against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy of Alpha-Terpineol
| Microorganism | Strain | MIC | MBC | Reference |
| Escherichia coli | ATCC 25922 | 0.78 µL/mL | 0.78 µL/mL | [1] |
| Escherichia coli (MDR) | Clinical Isolate | 0.32 µg/mL | 0.32 µg/mL | [2] |
| Escherichia coli (non-MDR) | Clinical Isolate | 0.2 µg/mL | 0.2 µg/mL | [2] |
| Staphylococcus aureus | ATCC 25923 | 1.56 µL/mL | 3.13 µL/mL | [1] |
| Staphylococcus aureus | - | 0.62% - 2.50% (v/v) | - | [3] |
| Salmonella enteritidis | - | 1.56 µL/mL | 3.13 µL/mL | [1] |
| Candida albicans | ATCC 90028 | 10 mg/mL | - | [4] |
MDR: Multi-Drug Resistant
Data for this compound's antimicrobial activity is limited. While some studies mention its presence in essential oils with antimicrobial properties, specific MIC and MBC values are not consistently provided, hindering a direct quantitative comparison.
Experimental Protocols
The determination of antimicrobial efficacy, specifically the MIC and MBC values, is crucial for evaluating the potential of a compound. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution Method for MIC and MBC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Test compounds (alpha-terpineol, this compound)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well containing the diluted test compound.
-
Controls:
-
Growth Control: Wells containing only the broth medium and the microbial inoculum.
-
Sterility Control: Wells containing only the sterile broth medium.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Mechanism of Action
The antimicrobial activity of both alpha-terpineol and this compound is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes and walls.
Alpha-Terpineol: Studies have demonstrated that alpha-terpineol's lipophilic nature allows it to partition into the lipid bilayer of the cell membrane.[1] This interaction leads to an increase in membrane fluidity and permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1] Electron microscopy studies have revealed significant morphological alterations in bacteria treated with alpha-terpineol, including cell shrinkage, membrane rupture, and cytoplasmic condensation.[1]
This compound: While direct studies on the mechanism of action of this compound are scarce, research on the closely related isomer, gamma-terpinene, suggests a similar mode of action. It is proposed that these compounds cause damage to the cell wall and membrane, leading to the leakage of cellular contents.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of test compounds.
Conclusion
Alpha-terpineol demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, with its primary mechanism of action being the disruption of cell membrane integrity. While this compound is structurally similar and is expected to exhibit comparable antimicrobial properties, there is a clear need for more robust quantitative studies to establish its specific MIC and MBC values against a diverse panel of microorganisms. Such data would enable a more definitive comparative analysis and could pave the way for its potential development as a novel antimicrobial agent. The experimental protocols outlined in this guide provide a standardized framework for conducting such crucial research. No definitive evidence was found in the reviewed literature to suggest the involvement of specific signaling pathways in the antimicrobial action of either terpineol isomer.
References
- 1. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Antioxidant Activity of Terpineol Isomers: Alpha, Beta, and Gamma
A detailed guide for researchers and drug development professionals on the comparative antioxidant potential of α-, β-, and γ-terpineol, supported by available experimental data and insights into potential mechanisms of action.
The terpineol isomers—alpha (α), beta (β), and gamma (γ)—are naturally occurring monoterpene alcohols found in the essential oils of various plants. While structurally similar, their distinct spatial arrangements can influence their biological activities, including their capacity to mitigate oxidative stress. This guide provides a comparative overview of the antioxidant activity of these three isomers based on currently available scientific literature.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of all three terpineol isomers are limited. However, by collating data from various sources, a preliminary assessment can be made. It is important to note that variations in experimental conditions can affect the results, and thus, comparisons across different studies should be interpreted with caution.
| Isomer | Antioxidant Assay | Result | Reference |
| α-Terpineol | Oxygen Radical Absorbance Capacity (ORAC) | 2.72 µmol Trolox equivalents/µmol | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Increased tissue antioxidant capacity in vivo | [2] | |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Very low activity | [1] | |
| β-Terpineol | DPPH, FRAP, ABTS | No quantitative data available in the reviewed literature. | |
| γ-Terpineol | Ferric Reducing Antioxidant Power (FRAP) | High reducing activity noted, but quantitative data not provided. | [3] |
| Free Radical Scavenging | Acknowledged as a free radical scavenger. | [1] |
Note: The table summarizes the available quantitative and qualitative data. The lack of standardized comparative studies highlights a significant research gap.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays frequently used to evaluate compounds like terpineol isomers.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: The terpineol isomers are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Sample Preparation: The terpineol isomers are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample is added to a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Potential Signaling Pathways in Antioxidant Activity
The antioxidant effects of monoterpenes are often attributed not only to direct radical scavenging but also to the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Several studies suggest that monoterpenes, including α-terpineol, can inhibit the activation of NF-κB.[4][5][6] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which are significant sources of reactive oxygen and nitrogen species.
Caption: Putative inhibition of the NF-κB pathway by terpineol isomers.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase. While direct evidence for the activation of Nrf2 by terpineol isomers is still emerging, it is a plausible mechanism given the known activities of other phytochemicals.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of the terpineol isomers.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
The available evidence suggests that α-terpineol possesses antioxidant properties, although its activity can vary significantly depending on the assay used. Information on the antioxidant capacity of γ-terpineol is emerging, indicating its potential as a free radical scavenger. However, there is a notable lack of data regarding the antioxidant activity of β-terpineol. The potential for these isomers to modulate key signaling pathways like NF-κB and Nrf2 warrants further investigation to fully elucidate their mechanisms of action. Future research should focus on direct, standardized comparisons of all three isomers to provide a clearer understanding of their relative antioxidant potencies for potential applications in drug development and as functional ingredients.
References
- 1. Buy gamma-Terpineol | 586-81-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of α-terpineol enantiomers on biomarkers of rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Gamma-Terpineol and Terpinen-4-ol on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two isomeric monoterpenoids, gamma-terpineol (γ-terpineol) and terpinen-4-ol, focusing on their efficacy and mechanisms of action against various cancer cell lines. The information presented is collated from multiple in vitro studies to offer a comprehensive overview for cancer research and drug development.
Comparative Cytotoxicity: this compound vs. Terpinen-4-ol
Both this compound and terpinen-4-ol have demonstrated significant cytotoxic and pro-apoptotic capabilities in a range of cancer cell lines. However, the extent of their efficacy and the specific molecular pathways they influence can vary.
Terpinen-4-ol, a major component of tea tree oil, has been extensively studied and shows broad-spectrum anti-cancer activity.[1][2] It has been shown to induce apoptosis and cell cycle arrest in various cancer types, including non-small cell lung cancer, colorectal cancer, and melanoma.[3][4][5] In contrast, research on this compound is less extensive, but existing studies indicate it also possesses potent cytotoxic properties, particularly against human liver cancer cells.[6][7]
Quantitative Comparison of Cytotoxic Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound and terpinen-4-ol across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Duration of Treatment | Reference |
| This compound | BEL-7402 (Human Hepatoma) | ~320 µg/mL | 48 hours | [6] |
| Terpinen-4-ol | A549 (Human Lung Adenocarcinoma) | 0.052% (v/v) | 24 hours | [3] |
| CL1-0 (Human Lung Adenocarcinoma) | 0.046% (v/v) | 24 hours | [3] | |
| HCT116 (Human Colorectal Carcinoma) | 661 µM | 24 hours | [5] | |
| RKO (Human Colorectal Carcinoma) | 381 µM | 24 hours | [5] | |
| HSC-3 (Oral Squamous Carcinoma) | 0.3% (v/v) | Not Specified | [8] | |
| SCC-25 (Oral Squamous Carcinoma) | 0.45% (v/v) | Not Specified | [8] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as treatment duration and concentration units.
Mechanisms of Action: A Comparative Overview
Both compounds primarily induce cancer cell death through the induction of apoptosis. However, the specific signaling cascades and cellular events they trigger show some distinctions.
This compound has been shown to induce apoptosis in human hepatoma BEL-7402 cells, characterized by morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6][7] This process is accompanied by cell cycle arrest at the G1 or S phase.[6] DNA fragmentation, a hallmark of apoptosis, is also observed following treatment.[6][7]
Terpinen-4-ol also induces apoptosis, but its mechanism is more extensively characterized. It activates the mitochondrial apoptotic pathway, involving the activation of caspases 9 and 3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][9] Studies have shown that terpinen-4-ol can elevate the Bax/Bcl-2 ratio and decrease the levels of IAP family proteins like XIAP and survivin.[3][9] Furthermore, its apoptotic effect in non-small cell lung cancer cells is p53-dependent.[3][9] In colorectal cancer cells, terpinen-4-ol has been found to induce apoptosis through the generation of reactive oxygen species (ROS).[5][10]
Summary of Mechanistic Actions
| Feature | This compound | Terpinen-4-ol | References |
| Primary Mode of Cell Death | Apoptosis | Apoptosis, Necrosis (in some cases) | [1][5][6] |
| Cell Cycle Arrest | G1/S Phase | G1 or G2/M Phase | [4][6] |
| Apoptotic Pathway | Intrinsic pathway suggested | Mitochondrial (Intrinsic) Pathway | [3][6][9] |
| Key Molecular Events | - Chromatin condensation- DNA fragmentation | - Caspase-9 and -3 activation- PARP cleavage- Increased Bax/Bcl-2 ratio- Decreased XIAP and survivin- p53-dependent apoptosis- ROS generation | [3][5][9][10] |
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of test compounds on cancer cells.
Caption: The p53-dependent mitochondrial apoptotic pathway induced by Terpinen-4-ol in cancer cells.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. Specific details may vary between studies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or terpinen-4-ol. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in a particular phase indicates cell cycle arrest.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the cleavage of DNA into internucleosomal fragments, a hallmark of apoptosis.
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
DNA Extraction: Genomic DNA is extracted from the treated and control cells using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
Electrophoresis: The extracted DNA is loaded onto an agarose gel (typically 1.5-2%) containing a fluorescent dye (e.g., ethidium bromide).
-
Visualization: The gel is run, and the DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Conclusion
Both this compound and terpinen-4-ol exhibit promising cytotoxic effects against cancer cells, primarily by inducing apoptosis. Terpinen-4-ol has been more thoroughly investigated, with its mechanism of action elucidated in multiple cancer types, often involving the p53-dependent mitochondrial pathway and ROS generation.[3][5] this compound also demonstrates significant pro-apoptotic activity, particularly in liver cancer cells, though its molecular targets and signaling pathways require further investigation.[6][7] The data suggests that both compounds are valuable candidates for further preclinical and clinical development as potential anticancer agents. Future research should focus on direct comparative studies under standardized conditions and in vivo models to fully assess their therapeutic potential.
References
- 1. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 3. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. γ-terpineol inhibits cell growth and induces apoptosis in human liver cancer BEL-7402 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-terpineol inhibits cell growth and induces apoptosis in human liver cancer BEL-7402 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Gamma-Terpineol with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of adjuvants that can enhance the efficacy of existing antibiotics. Terpenes, a class of naturally occurring compounds found in essential oils, have garnered significant interest for their potential synergistic effects with conventional antimicrobial agents. This guide provides a comparative analysis of the synergistic potential of gamma-terpineol with known antibiotics, contextualized with data from other well-studied terpenes.
While research into the synergistic properties of many terpenes is expanding, specific data on this compound remains limited. This guide aims to present the available information on this compound's antimicrobial activity and compare it with the established synergistic effects of other terpenes, thereby identifying knowledge gaps and opportunities for future research.
Comparative Antimicrobial Activity of Terpenes
The standalone antimicrobial activity of a terpene, typically measured by its Minimum Inhibitory Concentration (MIC), is a crucial indicator of its potential as an antibiotic adjuvant. The following table summarizes the MIC values of this compound against various bacterial strains, alongside the MICs of other terpenes known for their synergistic properties. It is important to note that the antimicrobial activity of this compound appears to be limited, with some studies showing no significant effect against certain strains like Staphylococcus aureus.[1]
| Terpene | Test Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | >2618 | [2] |
| Pseudomonas aeruginosa | >64 | [3] | |
| Porphyromonas gingivalis | 71.33 | [4] | |
| Alpha-Terpineol | Escherichia coli | - | |
| Staphylococcus aureus | - | ||
| Carvacrol | Escherichia coli | - | |
| Staphylococcus aureus | - | ||
| Thymol | Escherichia coli | - | |
| Staphylococcus aureus | - |
Data for some terpene-organism combinations were not available in the reviewed literature and are indicated with a dash.
Synergistic Effects of Terpenes with Antibiotics
The synergistic effect of a terpene with an antibiotic is often quantified using the Fractional Inhibitory Concentration Index (FICI), determined through a checkerboard assay. A FICI of ≤ 0.5 is typically considered synergistic. The table below presents available data on the synergistic effects of various terpenes with common antibiotics. Notably, there is a lack of specific FICI data for this compound in the reviewed literature.
| Terpene | Antibiotic | Test Organism | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Reference |
| Alpha-Pinene | Amoxicillin | Escherichia coli | - | - | - | [5] |
| Delta-Carene | Erythromycin | Staphylococcus aureus | - | - | - | [5] |
| Thymol | Ampicillin | Escherichia coli | - | - | - | [6] |
| Carvacrol | Gentamicin | Acinetobacter baumannii | - | - | - | [7] |
Specific quantitative values for MIC reduction and FICI were not consistently reported across all studies and are indicated with a dash where not available.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of the terpene and the antibiotic in a suitable solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a broth medium such as Mueller-Hinton Broth (MHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic horizontally and the terpene vertically.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells with only the antibiotic, only the terpene, and no antimicrobial agents (growth control).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of terpene in combination / MIC of terpene alone)
-
Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 1 = Additive; > 1 to 4 = Indifference; > 4 = Antagonism.[8]
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents.
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in a suitable broth.
-
Prepare solutions of the antibiotic and terpene at desired concentrations (e.g., based on MIC values from the checkerboard assay).
-
-
Experimental Setup:
-
Set up test tubes or flasks containing:
-
Bacterial culture only (growth control)
-
Bacterial culture with the antibiotic alone
-
Bacterial culture with the terpene alone
-
Bacterial culture with the combination of the antibiotic and terpene
-
-
-
Sampling and Plating:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
-
Data Analysis:
-
After incubation, count the number of colony-forming units (CFU/mL) on each plate.
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9]
-
Visualizing Experimental Workflows and Mechanisms
Checkerboard Assay Workflow
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Curve Assay Workflow
Caption: Workflow of the time-kill curve assay.
Proposed Mechanism of Terpene-Antibiotic Synergy
The synergistic effects of terpenes with antibiotics are often attributed to their ability to disrupt the bacterial cell membrane.[5][10] This disruption can increase the permeability of the membrane, allowing for enhanced uptake of the antibiotic into the bacterial cell.
Caption: Proposed mechanism of terpene-antibiotic synergy.
Conclusion
The available scientific literature provides limited evidence for the synergistic effects of this compound with known antibiotics. While it is a component of some essential oils with antimicrobial properties, its standalone activity against several key pathogens is weak. In contrast, other terpenes such as carvacrol, thymol, and alpha-pinene have demonstrated clear synergistic potential with various antibiotics.
The lack of data on this compound highlights a significant research gap. Future studies should focus on systematically evaluating the synergistic potential of this compound with a broad range of antibiotics against clinically relevant bacterial strains using standardized methods like the checkerboard and time-kill assays. Such research is essential to fully understand the therapeutic potential of this and other terpenes as antibiotic adjuvants in the fight against antimicrobial resistance.
References
- 1. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Escherichia coli Strains Isolated from Alouatta spp. Feces to Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. actascientific.com [actascientific.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants [mdpi.com]
In Vitro Validation of Gamma-Terpineol's Effect on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of gamma-terpineol on cytokine production against other terpenoid compounds. The information is compiled from various studies to support further research and development in inflammatory therapeutics.
Comparative Analysis of Terpenoid Effects on Cytokine Production
The following table summarizes the quantitative data on the effects of this compound and alternative terpenoids on the production of key pro-inflammatory and anti-inflammatory cytokines in vitro. Data is primarily from studies using lipopolysaccharide (LPS)-stimulated macrophages or monocytes.
| Compound | Cytokine | Cell Type | Effect | Quantitative Data (Concentration) |
| This compound | IL-1β | Murine Peritoneal Macrophages | Inhibition | Data not available |
| IL-6 | Murine Peritoneal Macrophages | Inhibition | Data not available | |
| TNF-α | Murine Peritoneal Macrophages | Inhibition | Data not available | |
| IL-10 | Murine Peritoneal Macrophages | Enhancement | Data not available | |
| Alpha-Terpineol | IL-1β | Human Macrophages (U937) | Significant Reduction | Data not available |
| IL-6 | Human Macrophages (U937) | Significant Reduction | Data not available | |
| IL-10 | Human Macrophages (U937) | Significant Reduction | Data not available | |
| Eucalyptol | TNF-α | Human Monocytes | 99% Inhibition | 1.5 µg/mL (10⁻⁵ M)[1] |
| IL-1β | Human Monocytes | 84% Inhibition | 1.5 µg/mL (10⁻⁵ M)[1] | |
| IL-6 | Human Monocytes | 76% Inhibition | 1.5 µg/mL (10⁻⁵ M)[1] | |
| Carvacrol | IL-6 | Murine Macrophages | Inhibition | Data not available |
| Alpha-Bisabolol | IL-1β, IL-6, TNF-α | Macrophage Cell Lines | Inhibition | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Macrophage Cytokine Production Assay
This protocol outlines the general procedure for assessing the effect of a test compound on cytokine production in LPS-stimulated macrophages.
-
Cell Culture and Plating:
-
Murine peritoneal macrophages are isolated from mice following euthanasia. The peritoneal cavity is lavaged with sterile PBS to collect the cells.
-
Alternatively, a macrophage cell line such as RAW 264.7 or human THP-1 monocytes (differentiated into macrophages) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period with the compound, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli, at a concentration known to induce a robust cytokine response (e.g., 1 µg/mL).
-
Control groups include cells treated with vehicle (e.g., DMSO) and LPS, as well as untreated cells.
-
-
Incubation and Supernatant Collection:
-
The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Following incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
-
Cytokine Quantification:
-
The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in the collected supernatants are measured using a quantitative immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA) with specific antibody pairs for each cytokine.
-
The results are typically expressed as picograms or nanograms of cytokine per milliliter (pg/mL or ng/mL).
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental processes provide a clearer understanding of the underlying mechanisms and methodologies.
Caption: Experimental workflow for in vitro validation of cytokine production.
Caption: Postulated signaling pathways affected by this compound.
Discussion of Findings
The available data indicates that this compound exhibits anti-inflammatory properties in vitro by modulating cytokine production in macrophages. Specifically, it has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, while promoting the production of the anti-inflammatory cytokine IL-10. This dual action suggests a potential therapeutic benefit in inflammatory conditions.
The mechanism of action for this compound appears to be linked to the prostaglandin E2 (PGE2)/IL-10 axis. The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in PGE2 synthesis, has been found to abolish the immunomodulatory effects of this compound, indicating the critical role of this pathway.
When compared to other terpenoids, this compound's effects are broadly consistent with the anti-inflammatory profile of this class of compounds. For instance, the structurally similar alpha-terpineol also reduces the production of IL-1β and IL-6.[2] Eucalyptol demonstrates potent, dose-dependent inhibition of TNF-α, IL-1β, and IL-6 in human monocytes.[1][3] Carvacrol has also been shown to inhibit IL-6 production in macrophages, with its effects potentially mediated through the ERK1/2 signaling pathway.[4]
While the qualitative effects of this compound are documented, a notable gap exists in the literature regarding specific quantitative data, such as IC50 values or percentage of inhibition at various concentrations for different cytokines. This information is crucial for a direct and robust comparison with other compounds and for determining its therapeutic potential. Further research is warranted to elucidate these quantitative aspects and to more definitively map the signaling pathways involved in its anti-inflammatory effects. The potential involvement of the NF-κB and MAPK pathways, which are common targets for anti-inflammatory agents, should be a key area of investigation for this compound.
References
- 1. Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvacrol protects mice against LPS-induced sepsis and attenuates inflammatory response in macrophages by modulating the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Terpineol Isomers: A Comparative Guide
A detailed examination of the structure-activity relationships of terpineol isomers reveals nuances in their therapeutic potential. This guide provides a comparative analysis of the antimicrobial, anti-inflammatory, and antioxidant properties of alpha-, beta-, and gamma-terpineol, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Terpineol, a monoterpene alcohol, exists in several isomeric forms, with alpha- (α-), beta- (β-), and gamma- (γ-) terpineol being the most common. The subtle differences in the position of the hydroxyl group and the double bond within their shared chemical structure lead to significant variations in their biological activities. Understanding these structure-activity relationships is crucial for targeted drug discovery and development.
Comparative Analysis of Biological Activities
To elucidate the distinct therapeutic potential of each isomer, a comprehensive review of their performance in key bioassays is presented below. The data highlights the varying degrees of efficacy in antimicrobial, anti-inflammatory, and antioxidant applications.
Antimicrobial Activity
The antimicrobial properties of terpineol isomers are critical for their potential use in treating infectious diseases. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity, with lower values indicating greater potency.
| Isomer | Test Organism | MIC |
| α-Terpineol | Escherichia coli | 0.15–1.25% (v/v)[1] |
| Staphylococcus aureus | 0.62–2.50% (v/v)[1] | |
| Terpinen-4-ol * | Escherichia coli | 0.31–2.50% (v/v)[1] |
| Staphylococcus aureus | 1.25–2.50% (v/v)[1] |
Note: Terpinen-4-ol is a closely related terpineol isomer often studied alongside α-terpineol. Comparative data for β- and γ-terpineol is limited in the reviewed literature.
α-Terpineol has demonstrated notable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1][2] Interestingly, α-terpineol appears to be slightly more efficient against E. coli compared to the well-studied terpinen-4-ol.[1] The mechanism of action for α-terpineol is believed to involve the disruption of the bacterial cell membrane, leading to alterations in cell morphology and ultimately, cell death.[2][3]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of terpineol isomers is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Studies have shown that α-terpineol exhibits significant anti-inflammatory properties. It has been reported to have a higher inhibitory effect on COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[4] Furthermore, in vivo studies have demonstrated that α-terpineol can reduce the serum levels of pro-inflammatory cytokines TNF-α and IL-1β.[5] This anti-inflammatory action is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[6]
Antioxidant Activity
The antioxidant capacity of terpineol isomers is their ability to neutralize harmful free radicals, thus protecting cells from oxidative damage. This activity is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value, the concentration required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy.
While all terpineol isomers are recognized for their antioxidant potential, quantitative comparative data is sparse. One study reported that α-terpineol exhibited very low antioxidant activity in the DPPH assay.[7] However, other reports highlight the general antioxidant properties of terpineols.[8][9] The variance in reported activity may be due to different experimental conditions and the specific assays employed. Further comparative studies are needed to definitively rank the antioxidant potency of the different isomers.
Structure-Activity Relationship
The observed differences in the biological activities of terpineol isomers can be attributed to their distinct molecular geometries. The position of the hydroxyl group and the double bond influence the molecule's polarity, steric hindrance, and ability to interact with biological targets.
For instance, the accessibility of the hydroxyl group in α-terpineol may facilitate its interaction with bacterial cell membranes, contributing to its antimicrobial effects. Similarly, the specific stereochemistry of α-terpineol likely plays a critical role in its binding to the active site of the COX-2 enzyme and its modulation of the NF-κB signaling pathway. The lack of robust comparative data for β- and γ-terpineol currently limits a more detailed analysis of how their structural variations directly impact their bioactivity.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols for the key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Prepare a stock solution of the terpineol isomer in a suitable solvent.
-
Dispense sterile broth into the wells of a 96-well microtiter plate.
-
Perform a serial two-fold dilution of the terpineol isomer stock solution across the plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.
Anti-inflammatory Assay: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay typically uses a purified recombinant COX-2 enzyme. The test compound is incubated with the enzyme and its substrate (arachidonic acid). The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified, often using an ELISA-based method. Inhibition of product formation indicates COX-2 inhibitory activity.
Procedure:
-
Prepare a solution of the terpineol isomer.
-
In a suitable buffer, combine the purified COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using a specific ELISA kit.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Antioxidant Capacity Assays: DPPH and ABTS Radical Scavenging Assays
These are two of the most common and reliable methods for determining the in vitro antioxidant capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the terpineol isomer in methanol.
-
Mix the terpineol solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically (around 734 nm).
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the terpineol isomer.
-
Add the terpineol solution to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that α-terpineol is a promising bioactive compound with significant antimicrobial and anti-inflammatory properties. Its mechanism of action appears to involve the disruption of bacterial cell integrity and the modulation of key inflammatory pathways such as NF-κB. However, a comprehensive understanding of the structure-activity relationship across all major terpineol isomers is hampered by the lack of direct comparative studies. Future research should focus on conducting parallel, quantitative bioassays of α-, β-, and γ-terpineol to provide the data needed for a more complete elucidation of their respective therapeutic potentials. Such studies will be invaluable for guiding the rational design and development of new drugs based on these naturally occurring compounds.
References
- 1. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of α-terpineol enantiomers on biomarkers of rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Analgesic Properties of Gamma-Terpineol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of gamma-terpineol in animal models, supported by available experimental data. Due to limited direct research on this compound, this guide leverages data from its close structural analog, gamma-terpinene, to provide valuable insights into its potential efficacy.
This compound, a naturally occurring monoterpene, is emerging as a compound of interest for its potential pain-relieving properties. Studies on the closely related gamma-terpinene have demonstrated notable antinociceptive effects in various animal models of pain, suggesting a promising avenue for the development of new analgesic drugs.
Comparative Analysis with Standard Analgesics
Direct quantitative comparisons, such as the median effective dose (ED50), between this compound and standard analgesics like morphine are not yet extensively documented. However, research on related terpenes provides a preliminary understanding of its potential potency. In a study evaluating terpenes in a model of neuropathic pain, the analgesic potency was ranked as α-terpineol > β-caryophyllene > γ-terpinene, indicating that while gamma-terpinene demonstrates efficacy, other terpenes might be more potent in specific pain paradigms.[1] For context, opioid agonists such as morphine are highly potent analgesics frequently used as positive controls in these experimental setups. In studies of neuropathic pain, gabapentin is a common benchmark for comparison.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the analgesic effects of gamma-terpinene in various animal models, offering a proxy for the potential effects of this compound.
| Animal Model | Analgesic Test | Compound | Dose | Observed Effect | Citation |
| Mice | Capsaicin-Induced Nociception | Gamma-Terpinene | 25 and 50 mg/kg (p.o.) | A significant reduction in the duration of paw licking was observed.[3] | [3] |
| Mice | Capsaicin-Induced Nociception | Morphine | 5 mg/kg (s.c.) | A significant decrease in the pain response was recorded.[3] | [3] |
| Mice | Glutamate-Induced Nociception | Gamma-Terpinene | 25 and 50 mg/kg (p.o.) | A significant antinociceptive effect was demonstrated.[3] | [3] |
| Mice | Chronic Constriction Injury | Gamma-Terpinene | Not specified | A dose-dependent reversal of mechanical allodynia and thermal hyperalgesia was noted.[1] | [1] |
| Rats | Chronic Constriction Injury | α-Terpineol | 50 and 100 mg/kg | Mechanical allodynia, cold allodynia, and hyperalgesia were significantly attenuated.[2] | [2] |
| Rats | Chronic Constriction Injury | Gabapentin | Not specified | A significant decrease in the frequency of paw withdrawal was observed.[2] | [2] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments utilized in the assessment of analgesic compounds.
Hot Plate Test Protocol
This method is employed to evaluate centrally mediated analgesic activity by measuring the response latency to a thermal stimulus.
-
Apparatus : A commercially available hot plate device with a precisely controlled surface temperature and a transparent restraining cylinder.
-
Animal Acclimatization : Rodents are habituated to the experimental room for a minimum of 30 minutes prior to testing to minimize stress-induced variability.
-
Baseline Latency Determination : Each animal is individually placed on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C). The time until the animal exhibits a nocifensive behavior (e.g., paw licking, jumping) is recorded as the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is strictly enforced.
-
Substance Administration : Test subjects are administered this compound (dissolved in an appropriate vehicle), a standard analgesic (e.g., morphine), or the vehicle alone (control group) through a specified route of administration (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Latency Measurement : At predetermined intervals following administration (e.g., 30, 60, 90, and 120 minutes), the animals are re-tested on the hot plate to determine the post-treatment latency.
-
Data Analysis : The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency – Baseline latency) / (Cut-off time – Baseline latency)] x 100.
Formalin Test Protocol
This test is a robust model for assessing both acute neurogenic and persistent inflammatory pain.
-
Apparatus : A transparent observation arena that allows for unrestricted movement and clear observation of the animal.
-
Animal Acclimatization : Animals are individually acclimated to the observation chamber for at least 30 minutes before the experiment begins.
-
Substance Administration : The test compound, a standard analgesic, or the vehicle is administered at a set time before the formalin injection.
-
Induction of Nociception : A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of a hind paw.
-
Behavioral Observation : Following the injection, the animal is immediately returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded over two distinct phases:
-
Phase 1 (Neurogenic Pain) : 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain) : Typically between 15 and 40 minutes post-injection.
-
-
Data Analysis : The total duration of nocifensive behaviors in each phase for the treated groups is statistically compared with the control group.
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow of the hot plate test for analgesic evaluation.
Caption: A plausible signaling pathway for this compound-mediated analgesia.
References
A Comparative Analysis of the Insecticidal Activity of Gamma-Terpineol and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of gamma-terpineol and other structurally related monoterpenes. The information presented herein is based on a comprehensive review of published experimental data, offering a valuable resource for researchers in the fields of insecticide development, natural product chemistry, and pest management.
Data Presentation: Comparative Insecticidal Activity
The insecticidal efficacy of monoterpenes can be evaluated through various bioassays, with lethal concentration (LC50) and lethal dose (LD50) values being key indicators of acute toxicity. The following tables summarize the available data for this compound (represented by its isomer, gamma-terpinene, where specific data for this compound is limited) and other common monoterpenes against various insect pests. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including insect species, life stage, and bioassay methodology.
| Monoterpene | Insect Species | Bioassay Method | LC50 Value | Citation |
| γ-Terpinene | Aphis fabae | Not Specified | 12.24 g/L | [1] |
| γ-Terpinene | Tribolium castaneum | Fumigant | >40 µg/L air (after 24h) | [2] |
| α-Pinene | Tribolium castaneum | Fumigant | 7.8 μl/l air | [3] |
| 1,8-Cineole | Tribolium castaneum | Fumigant | 7.4 μl/l air | [3] |
| Menthone | Tribolium castaneum | Fumigant | 8.5 μl/l air | [3] |
| p-Cymene | Tribolium castaneum | Fumigant | 11.4 μl/l air | [3] |
| Lemon oil | Tribolium castaneum | Fumigant | 16.2 μl/l air | [3] |
| Basil oil | Tribolium castaneum | Fumigant | 17.8 μl/l air | [3] |
| Lime oil | Tribolium castaneum | Fumigant | 17.9 μl/l air | [3] |
| Peppermint oil | Tribolium castaneum | Fumigant | 25.8 μl/l air | [3] |
Table 1: Comparative Fumigant Toxicity (LC50) of Monoterpenes against Tribolium castaneum
| Monoterpene | Insect Species | Bioassay Method | LD50 Value | Citation |
| Lavender oil | Tribolium castaneum | Direct Contact | 0.366–0.143 µl/cm² (at 3–48 h) | [4] |
| Rose oil | Tribolium castaneum | Direct Contact | 0.651–0.188 µl/cm² | [4] |
| Mogra oil | Tribolium castaneum | Direct Contact | 1.037–0.147 µl/cm² (at 3–48 h) | [4] |
Table 2: Comparative Contact Toxicity (LD50) of Essential Oils Rich in Monoterpenes against Tribolium castaneum
| Monoterpene | Enzyme | IC50 Value | Citation |
| 1,8-Cineole | Acetylcholinesterase (AChE) | 0.015 mg/mL | [5] |
| α-Pinene | Acetylcholinesterase (AChE) | 0.022 mg/mL | [5] |
| Eugenol | Acetylcholinesterase (AChE) | 0.48 mg/mL | [5] |
| α-Terpineol | Acetylcholinesterase (AChE) | 1.3 mg/mL | [5] |
| Terpinen-4-ol | Acetylcholinesterase (AChE) | 3.2 mg/mL | [5] |
| β-Phellandrene | Acetylcholinesterase (AChE) | 120.2 μg/mL | [6] |
| trans-Caryophyllene | Butyrylcholinesterase (BChE) | 78.6 μg/mL | [6] |
| Terpinen-4-ol | Butyrylcholinesterase (BChE) | 107.6 μg/mL | [6] |
Table 3: Inhibitory Activity (IC50) of Monoterpenes against Cholinesterases
Experimental Protocols
Fumigant Toxicity Bioassay
This method is employed to assess the toxicity of volatile compounds, such as monoterpenes, against insects.
-
Test Chambers: Sealed containers, typically glass jars or desiccators of a known volume, are used as fumigation chambers.
-
Test Substance Application: A specific amount of the monoterpene, either pure or dissolved in a suitable solvent (e.g., acetone), is applied to a filter paper strip. The solvent is allowed to evaporate completely before the filter paper is placed inside the chamber.
-
Insect Exposure: A predetermined number of insects of a specific species and life stage are introduced into the chamber.
-
Control Group: A control group is exposed to a filter paper treated only with the solvent.
-
Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LC50 value, which represents the concentration of the fumigant that causes 50% mortality in the test population.
Contact Toxicity Bioassay (Topical Application)
This bioassay evaluates the toxicity of a substance through direct contact with the insect cuticle.
-
Test Substance Preparation: The monoterpene is dissolved in a volatile solvent, such as acetone, to prepare a series of concentrations.
-
Application: A precise volume (typically 1 µL) of each concentration is applied to the dorsal thorax of an immobilized insect using a micro-applicator.
-
Control Group: A control group of insects is treated with the solvent alone.
-
Post-treatment: After application, the insects are transferred to clean containers with access to food and water.
-
Observation: Mortality is assessed at defined time points (e.g., 24, 48 hours).
-
Data Analysis: The dose-mortality data is analyzed using probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the treated insects.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase, a key target for many insecticides.
-
Enzyme and Substrate: Purified acetylcholinesterase from a relevant source (e.g., electric eel or insect) and a suitable substrate, such as acetylthiocholine iodide, are used.
-
Test Compound Incubation: The enzyme is pre-incubated with various concentrations of the monoterpene.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The hydrolysis of the substrate by AChE produces a colored product that can be measured spectrophotometrically.
-
Measurement: The rate of the reaction is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the monoterpene. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[1][7][8][9]
Mandatory Visualization
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajriz.com [journalajriz.com]
- 5. Acetylcholinesterase inhibitory activity and chemical composition of commercial essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. attogene.com [attogene.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Gamma-Terpineol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of gamma-terpineol, a common fragrance and flavoring agent also utilized in various research applications. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is a skin and eye irritant.[1][2][3] It is also flammable and should be handled away from open flames or other ignition sources.[4][5] Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.
| Personal Protective Equipment (PPE) & Safety Measures | Specification |
| Eye Protection | Chemical safety goggles or glasses.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6][7] |
| Skin Protection | Laboratory coat or other protective clothing.[7] |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood.[4][6] |
| Fire Safety | Keep away from heat, sparks, and open flames.[4][5] Use foam or dry chemical powder for extinguishing fires.[8] |
| Spill Kit | Have an inert absorbent material (e.g., vermiculite, sand) readily available.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[8][9] While federal RCRA regulations may classify unused this compound as non-hazardous, state and local laws may have more stringent requirements.[4][9]
1. Assessment of Waste:
-
Uncontaminated Product: If the this compound is unused and uncontaminated, the preferred method is to consider recycling or reclamation through processes like filtration or distillation.[8]
-
Contaminated Product: If the this compound is contaminated or present in a solution, it must be treated as chemical waste.
2. Small Spills and Residues:
-
For minor spills, immediately remove all sources of ignition.[4][8]
-
Absorb the spill using an inert material such as vermiculite, sand, or earth.[4][5]
-
Carefully collect the absorbed material and place it into a clearly labeled, sealed container suitable for chemical waste.[4]
-
Clean the spill area thoroughly, collecting all cleaning materials for disposal as chemical waste. Do not allow wash water to enter drains.[8]
3. Bulk Waste Disposal:
-
Transfer the waste this compound into a designated and properly labeled hazardous waste container.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[4][8]
-
Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for guidance on the final disposal of the container.[8]
4. Empty Container Disposal:
-
Empty containers may retain product residue and vapors, which can be hazardous.[4]
-
Do not reuse empty containers.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After proper cleaning, the container may be disposed of according to institutional guidelines for decontaminated lab materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (+)-ALPHA-TERPINEOL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. This compound | C10H18O | CID 11467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. This compound | 586-81-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. saugus-keenan.newlook.safeschoolssds.com [saugus-keenan.newlook.safeschoolssds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
